5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-9,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATPQDPUKVVCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370496 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269410-24-4 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269410-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-5-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS Number: 269410-24-4) for Researchers and Drug Development Professionals
Introduction
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, also known as 5-indoleboronic acid pinacol ester, is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural hallmark is an indole scaffold functionalized with a boronic acid pinacol ester at the 5-position. This moiety renders the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from readily available building blocks.
The indole core is a privileged scaffold in drug discovery, present in a wide array of natural products and pharmaceuticals with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The ability to readily functionalize the indole nucleus at the 5-position via the boronic acid pinacol ester makes this compound a valuable precursor for the synthesis of novel drug candidates and molecular probes for biological research. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its utility in drug development.
Physicochemical and Structural Data
A summary of the key physicochemical and structural properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 269410-24-4 | [1] |
| Molecular Formula | C₁₄H₁₈BNO₂ | [1] |
| Molecular Weight | 243.11 g/mol | [1] |
| Appearance | White to yellow to orange powder/crystal | |
| Melting Point | 124.0 to 128.0 °C | |
| Purity | >98.0% (GC) | |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Indoleboronic acid pinacol ester, Indole-5-boronic acid pinacol ester | [1] |
| InChI | InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-9,16H,1-4H3 | [1] |
| InChIKey | FATPQDPUKVVCLT-UHFFFAOYSA-N | [1] |
| SMILES | CC1(C)OB(OC1(C)C)c2ccc3[nH]ccc3c2 | [1] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of the title compound is the palladium-catalyzed Miyaura borylation of 5-bromoindole.
Materials:
-
5-bromoindole
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen or Argon gas supply
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Standard laboratory glassware for extraction and recrystallization
Procedure:
-
To a round-bottom flask, add 5-bromoindole (1.0 eq), bis(pinacolato)diboron (2.0 eq), potassium acetate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.015 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to reflux and stir for 8 hours under the inert atmosphere.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the 1,4-dioxane using a rotary evaporator.
-
To the residue, add distilled water and extract with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Recrystallize the crude product from a methanol-dichloromethane solvent mixture to yield the pure this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the coupling of this compound with an aryl halide. Reaction conditions may require optimization depending on the specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, DMF)
-
Round-bottom flask or microwave reaction vial
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer with heating or microwave reactor
Procedure:
-
In a reaction vessel, combine this compound (1.0-1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1H-indole derivative.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound in drug discovery is as a key building block for the synthesis of more complex molecules with potential therapeutic activity. The indole scaffold is a common feature in many kinase inhibitors, and this boronic ester provides a convenient handle to introduce diverse substituents at the 5-position, enabling the exploration of structure-activity relationships (SAR).
Synthesis of Kinase Inhibitors
Numerous studies have demonstrated the importance of the indole nucleus in the design of potent kinase inhibitors for the treatment of cancer. For example, derivatives of the 9H-pyrimido[4,5-b]indole scaffold have been identified as dual inhibitors of RET and TRK kinases, which are implicated in the progression of various cancers. The synthesis of such compounds often involves the coupling of a halogenated pyrimidine core with an appropriately substituted indole boronic acid or ester.
Similarly, indole-based compounds have been investigated as dual inhibitors of EGFR and SRC kinases. The collaboration between these two kinases is linked to a more aggressive tumor phenotype in several cancers, including lung, breast, and colon cancer. The development of small molecules that can simultaneously inhibit both kinases is a promising therapeutic strategy. The use of this compound allows for the systematic modification of the indole core to optimize the inhibitory activity and selectivity against these kinases.
Visualizations
Synthetic Workflow
The following diagram illustrates a typical workflow for the utilization of this compound in the synthesis of a hypothetical bioactive molecule.
Caption: Synthetic workflow for the preparation and application of the title compound.
Simplified EGFR Signaling Pathway
The diagram below illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for indole-based kinase inhibitors synthesized using the title compound.
Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.
Conclusion
This compound is a cornerstone building block for the synthesis of functionalized indole derivatives. Its utility in palladium-catalyzed cross-coupling reactions provides a robust and versatile platform for the generation of compound libraries for high-throughput screening and for the rational design of targeted therapeutics, particularly in the area of kinase inhibitors for oncology. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and drug development endeavors.
References
An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. This versatile building block is of significant interest in medicinal chemistry and materials science, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions.
Core Chemical and Physical Properties
This compound, also known as 5-indoleboronic acid pinacol ester, is a white to yellow or orange crystalline solid.[1] It is a key intermediate for the synthesis of a wide array of more complex indole derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈BNO₂ | [2][3] |
| Molecular Weight | 243.11 g/mol | [2][3] |
| CAS Number | 269410-24-4 | [4][5] |
| Appearance | White to yellow to orange powder/crystal | [1] |
| Melting Point | 124.0 to 128.0 °C | [1] |
| Purity | >98.0% (GC) | [1] |
| InChI Key | FATPQDPUKVVCLT-UHFFFAOYSA-N | [3] |
Spectroscopic Data
Definitive, publicly available spectra for this compound are not consistently reported across primary literature. However, based on the known structure and data from analogous compounds, the expected spectral characteristics are as follows:
-
¹H NMR: Protons on the indole ring would appear in the aromatic region (approximately 6.5-8.0 ppm). The single proton on the nitrogen of the indole ring would likely appear as a broad singlet at a higher chemical shift. The methyl protons of the pinacol group would be a sharp singlet at approximately 1.3 ppm.
-
¹³C NMR: Aromatic carbons of the indole ring would be observed in the range of 100-140 ppm. The carbons of the pinacol group would appear further upfield.
-
Mass Spectrometry (MS): The expected molecular ion peak [M]+ would be observed at m/z 243.14.
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and use.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin, wash with plenty of soap and water.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Miyaura borylation of 5-bromoindole. The following is a representative protocol:
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the Miyaura borylation of 5-bromoindole.
Detailed Protocol:
-
To a solution of 5-bromoindole (1.0 eq) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a versatile coupling partner in Suzuki-Miyaura reactions to form C-C bonds.
General Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol Example:
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl halide (e.g., a bromopyridine derivative, 1.1 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Thoroughly degas the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.
Applications in Drug Discovery and Materials Science
The primary utility of this compound lies in its role as a precursor for the synthesis of compounds with significant biological activity or material properties.
Kinase Inhibitors
The indole scaffold is a common feature in many kinase inhibitors. By coupling this boronic ester with various functionalized (hetero)aryl halides, researchers can synthesize libraries of compounds to target specific kinases involved in disease signaling pathways.
-
Epidermal Growth Factor Receptor (EGFR) and Src Kinase Inhibitors: Derivatives of this indole can be elaborated into potent inhibitors of EGFR and Src kinases, which are often dysregulated in various cancers.
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade by an indole-based inhibitor.
-
Aurora A Kinase Inhibitors: Aurora A kinase is a key regulator of mitosis, and its inhibition is a promising strategy for cancer therapy.
Aurora A Kinase in Cell Cycle Regulation
Caption: An indole-based inhibitor targeting Aurora A kinase to disrupt mitosis.
Phosphodiesterase 5 (PDE5) Inhibitors
The cGMP-specific phosphodiesterase type 5 (PDE5) is a well-established drug target. Indole-based structures can serve as the core for novel PDE5 inhibitors.
cGMP-PDE5 Signaling Pathway
Caption: Inhibition of PDE5 by an indole-based compound leads to increased cGMP levels.
Materials Science
The indole moiety, with its unique electronic properties, can be incorporated into organic materials for applications in electronics and photonics. The use of this compound allows for the precise construction of conjugated polymers and other advanced materials through Suzuki-Miyaura polymerization.
Conclusion
This compound is a valuable and versatile chemical building block. Its utility in forming carbon-carbon bonds via the Suzuki-Miyaura reaction has made it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its chemical properties, handling requirements, and reaction protocols is essential for its effective and safe use in the laboratory.
References
- 1. Aurora A kinase activation: Different means to different ends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H18BNO2 | CID 2734772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Indoleboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Indoleboronic acid pinacol ester, also known as 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, is a versatile chemical intermediate of significant interest in organic synthesis and medicinal chemistry.[1][2] Its structure incorporates the indole scaffold, a privileged motif in many biologically active molecules, with a boronic acid pinacol ester group. This functional group makes it an indispensable reagent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds.[3][4][5]
The pinacol ester group offers enhanced stability compared to the free boronic acid, making the compound easier to handle, purify, and store, while still providing reliable reactivity in coupling reactions.[4] These characteristics make it an ideal building block for the synthesis of complex indole derivatives used in the development of pharmaceuticals, agrochemicals, and materials science.[1][4]
Core Molecular Structure and Properties
The fundamental structure of 5-Indoleboronic acid pinacol ester consists of an indole ring substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.
Chemical Structure:
Image courtesy of Sigma-Aldrich
Quantitative Data Summary
A summary of the key physicochemical properties of 5-Indoleboronic acid pinacol ester is provided in the table below.
| Property | Value | References |
| CAS Number | 269410-24-4 | [2][6] |
| Molecular Formula | C₁₄H₁₈BNO₂ | [2] |
| Molecular Weight | 243.11 g/mol | [2] |
| Appearance | White to pale yellow or brown crystalline powder | [7][8] |
| Melting Point | 120-125 °C | [6][7] |
| Solubility | Insoluble in water; Soluble in DMSO and organic solvents like dioxane and dichloromethane. | [6][7][9] |
| Purity | Typically >97% (Assay) |
Synthesis and Experimental Protocols
5-Indoleboronic acid pinacol ester is commonly synthesized via a Miyaura borylation reaction.[10][11] This palladium-catalyzed cross-coupling reaction involves the borylation of an aryl halide (in this case, 5-bromoindole) with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[6][11]
Typical Experimental Protocol: Miyaura Borylation
This protocol describes a common lab-scale synthesis of 5-Indoleboronic acid pinacol ester from 5-bromoindole.[6]
Materials:
-
5-bromoindole
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Anhydrous dioxane
-
Dichloromethane (DCM)
-
Methanol
-
Distilled water
Procedure:
-
In a reaction flask, combine 5-bromoindole (1 equivalent), bis(pinacolato)diboron (2 equivalents), and potassium acetate (2 equivalents).[6]
-
Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (typically 1-5 mol%).[6]
-
Add anhydrous dioxane as the solvent.[6]
-
Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (around 80-100 °C) for several hours (e.g., 8 hours).[6]
-
Monitor the reaction progress using a suitable technique like TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.[6]
-
Remove the solvent under reduced pressure (rotary evaporation).[6]
-
Wash the residue with distilled water and extract the product into an organic solvent like dichloromethane (repeated 3 times).[6]
-
Combine the organic layers and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Filter and concentrate the solution.
-
Purify the crude product by recrystallization from a solvent mixture such as methanol-dichloromethane or by flash column chromatography to yield the final product.[6]
Applications in Synthesis: The Suzuki-Miyaura Coupling
The primary application of 5-Indoleboronic acid pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction creates a new carbon-carbon bond between the indole's 5-position and an sp²-hybridized carbon of an organic halide or triflate.[12]
General Suzuki-Miyaura Coupling Protocol
This protocol outlines a general procedure for coupling 5-Indoleboronic acid pinacol ester with an aryl halide.
Materials:
-
Aryl or heteroaryl halide (e.g., aryl bromide) (1 equivalent)
-
5-Indoleboronic acid pinacol ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) (0.1-5 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Solvent system (e.g., dioxane/water, THF/water, or DMF)
Procedure:
-
To a pressure flask, add the aryl halide, 5-Indoleboronic acid pinacol ester, and the base.[12]
-
Under an inert atmosphere (argon or nitrogen), add the solvent system (e.g., anhydrous dioxane and water).[12]
-
Sparge the mixture with the inert gas for 10-15 minutes to remove oxygen.
-
Add the palladium catalyst to the mixture.[12]
-
Seal the vessel and heat the reaction to the desired temperature (typically 80-120 °C) with stirring until the starting material is consumed.
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over an anhydrous salt.
-
Filter, concentrate, and purify the product using flash column chromatography.[12]
Visualized Workflows and Pathways
The following diagrams illustrate the key synthetic processes involving 5-Indoleboronic acid pinacol ester.
Caption: Workflow for the synthesis of 5-Indoleboronic acid pinacol ester.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
5-Indoleboronic acid pinacol ester is classified as a warning-level hazard. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling the solid compound.[9] It should be stored in a dry, dark place; short-term storage at 0-4°C and long-term storage at -20°C are recommended.[9] It is considered a combustible solid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. 5-Indoleboronic acid pinacol ester | 269410-24-4 [chemicalbook.com]
- 7. parchem.com [parchem.com]
- 8. This compound | 269410-24-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. indole-4-boronic acid pinacol ester | CAS 388116-27-6 | Sun-shinechem [sun-shinechem.com]
- 10. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole molecular weight
An In-depth Guide to the Molecular Weight of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
This document provides a detailed analysis of the molecular weight of the chemical compound this compound, a significant reagent in synthetic organic chemistry, particularly in cross-coupling reactions.
Chemical Identity and Formula
The fundamental identity of a molecule is established by its chemical formula, which enumerates the constituent atoms. For the target compound, the molecular formula is C14H18BNO2 [1][2]. This formula indicates that each molecule is composed of 14 carbon atoms, 18 hydrogen atoms, one boron atom, one nitrogen atom, and two oxygen atoms.
Molecular Weight Calculation
The molecular weight (MW) is the mass of one mole of a substance. It is calculated by summing the atomic weights of all atoms present in the molecular formula. The accepted molecular weight for this compound is 243.11 g/mol [1][2].
The following table provides a detailed breakdown of this calculation based on the standard atomic weights of the constituent elements.
| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Mass (amu) |
| Carbon | C | 14 | ~12.011[3][4][5][6] | 168.154 |
| Hydrogen | H | 18 | ~1.008[7][8][9][10] | 18.144 |
| Boron | B | 1 | ~10.811[11][12][13][14][15] | 10.811 |
| Nitrogen | N | 1 | ~14.007[16][17][18][19][20] | 14.007 |
| Oxygen | O | 2 | ~15.999[21][22][23][24][25] | 31.998 |
| Total | 243.114 |
Note: Atomic weights are based on the weighted average of natural isotopic abundances. The final calculated value is consistent with the cited molecular weight of 243.11 g/mol .
Methodologies and Visualizations
Experimental Protocols
The determination of a compound's molecular weight is a theoretical calculation based on its established molecular formula and the standard atomic weights of its elements as defined by the International Union of Pure and Applied Chemistry (IUPAC). This process does not involve an experimental protocol. Experimental verification can be performed using techniques such as mass spectrometry, which would constitute a separate analytical procedure.
Logical Workflow for Calculation
While this topic does not involve a biological signaling pathway or a complex experimental workflow, the logical process for calculating the molecular weight can be visualized. The diagram below illustrates the straightforward relationship between the compound's formula and its final molecular weight.
References
- 1. 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole [cymitquimica.com]
- 2. This compound | C14H18BNO2 | CID 2734772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Atomic/Molar mass [westfield.ma.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. quora.com [quora.com]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. Boron - Wikipedia [en.wikipedia.org]
- 13. (b) The atomic weight of boron is reported as 10.81, yet - Brown 14th Edition Ch 2 Problem 33b [pearson.com]
- 14. #5 - Boron - B [hobart.k12.in.us]
- 15. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 16. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 17. youtube.com [youtube.com]
- 18. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 19. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 20. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 21. princeton.edu [princeton.edu]
- 22. Oxygen - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
- 24. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 25. Oxygen, atomic [webbook.nist.gov]
physical and chemical properties of 5-Indoleboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Indoleboronic acid pinacol ester, a versatile reagent in modern organic synthesis. This document includes key experimental protocols and visualizations to support its application in research and development.
Core Physical and Chemical Properties
5-Indoleboronic acid pinacol ester is a solid compound at room temperature.[1][2] Its stability is a key feature, although it is susceptible to hydrolysis under acidic or basic conditions.[1] For long-term storage, it is recommended to keep it in a dark place, sealed in a dry environment at room temperature.
Below is a summary of its key physical and chemical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈BNO₂ | [2] |
| Molecular Weight | 243.11 g/mol | [2][3] |
| Melting Point | 120-125 °C | [2] |
| Boiling Point (Predicted) | 396.0 ± 15.0 °C | [4] |
| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [4] |
| Appearance | Solid, Crystalline Powder | [2][4] |
| Solubility | Soluble in organic solvents such as dichloromethane and dioxane.[1][5] Generally, pinacol esters show good solubility in chloroform and moderate solubility in ethers and ketones, with low solubility in hydrocarbons.[5] | |
| Stability | Susceptible to hydrolysis to form the corresponding boronic acid, a reaction catalyzed by acidic or basic conditions.[1] Pinacol esters are generally more stable and easier to handle than their corresponding boronic acids. |
Experimental Protocols
Synthesis of 5-Indoleboronic Acid Pinacol Ester
This protocol describes a common method for the synthesis of 5-Indoleboronic acid pinacol ester from 5-bromoindole via a Miyaura borylation reaction.[1][4]
Materials:
-
5-bromoindole
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Dioxane
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Distilled water
Procedure:
-
In a 500-mL single-necked flask, combine 5-bromoindole (20.00 g, 0.1 mol), bis(pinacolato)diboron (51.80 g, 0.2 mol), potassium acetate (22.80 g, 0.2 mol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (1.50 g).[1][4]
-
Protect the reaction mixture with a nitrogen atmosphere and reflux for 8 hours.[1][4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the aqueous mixture three times with dichloromethane.[1][4]
-
Combine the organic phases and recrystallize the product from a methanol-dichloromethane mixed solvent to yield 5-Indoleboronic acid pinacol ester.[1][4]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Prepare a sample by dissolving 5-25 mg of 5-Indoleboronic acid pinacol ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; filter if any solid particles are present.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Expected signals would include aromatic protons of the indole ring, the N-H proton, and a characteristic singlet for the 12 protons of the pinacol group's methyl groups.[6]
-
-
¹³C NMR Spectroscopy:
-
Prepare a more concentrated sample, typically 50-100 mg, in 0.6-0.7 mL of deuterated solvent.
-
Acquire the ¹³C NMR spectrum.
-
The carbon attached to the boron atom may show a broadened signal or might not be observed due to quadrupolar relaxation.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Ensure the FTIR spectrometer's sample compartment is clean and dry.
-
Record a background spectrum.
-
For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a more straightforward analysis of the solid powder.
-
Place the sample in the spectrometer and acquire the spectrum.
-
Expected characteristic peaks would include N-H stretching, C-H aromatic and aliphatic stretching, C=C aromatic stretching, and B-O stretching vibrations.
Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute a small aliquot of this solution to the low µg/mL range.[8]
-
Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The expected molecular ion peak would correspond to [M+H]⁺ or [M+Na]⁺.
Application Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 5-Indoleboronic acid pinacol ester with an aryl halide.
Materials:
-
5-Indoleboronic acid pinacol ester
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., dioxane/water, DMF, or toluene)[9]
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), 5-Indoleboronic acid pinacol ester (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).[10][11]
-
Degas the solvent (e.g., 4:1 dioxane/water) by bubbling with an inert gas like argon or nitrogen for 10-15 minutes.[11]
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture under an inert atmosphere, typically between 80-110 °C, for 2-24 hours, monitoring the progress by TLC or LC-MS.[10][11]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of 5-Indoleboronic acid pinacol ester.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. Sigma Aldrich 5-Indoleboronic Acid Pinacol Ester 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. 5-Indoleboronic acid pinacol ester | 269410-24-4 [chemicalbook.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. SOP For Operation and Calibration of FTIR | Calibration of FTIR as per USP [chemicalslearning.com]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Safety and Hazards of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazards associated with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a key building block in synthetic and medicinal chemistry. The information presented is intended to facilitate safe handling, storage, and use of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈BNO₂ | PubChem[1] |
| Molecular Weight | 243.11 g/mol | PubChem[1] |
| Appearance | White to yellow to orange powder/crystal | TCI[2] |
| Melting Point | 120-125 °C | Sigma-Aldrich |
| CAS Number | 269410-24-4 | PubChem[1] |
| Synonyms | 5-Indoleboronic acid pinacol ester | TCI |
Hazard Identification and Classification
This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.
GHS Hazard Classification
The following table summarizes the GHS hazard classification for this compound.
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
Source: Sigma-Aldrich
Hazard Statements and Precautionary Measures
Based on the GHS classification, the following hazard (H) and precautionary (P) statements apply.
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation. |
| Hazard | H319 | Causes serious eye irritation. |
| Hazard | H335 | May cause respiratory irritation. |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Precautionary | P264 | Wash skin thoroughly after handling. |
| Precautionary | P271 | Use only outdoors or in a well-ventilated area. |
| Precautionary | P280 | Wear protective gloves/ eye protection/ face protection. |
| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Sigma-Aldrich
Toxicological Information
Experimental Protocols for Hazard Evaluation
The irritancy potential of a chemical is typically evaluated using standardized in vitro methods to avoid animal testing. The following are detailed methodologies for assessing skin and eye irritation.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test
This test, such as the EpiDerm™ Skin Irritation Test (SIT), predicts the skin irritation potential of a chemical.
-
Test System: A reconstructed human epidermis model (e.g., EpiDerm™) consisting of normal, human-derived epidermal keratinocytes.
-
Methodology:
-
Pre-incubation: Upon receipt, the tissue models are pre-incubated overnight in assay medium.[3]
-
Exposure: The test chemical is applied topically to the surface of the RhE model. A positive control (e.g., 5% sodium dodecyl sulfate) and a negative control (e.g., phosphate-buffered saline) are used concurrently.[3] The exposure duration is typically 60 minutes.[3]
-
Post-exposure: The chemical is removed by washing, and the tissues are incubated for a post-exposure period of 42 hours.[3][4]
-
Viability Assessment: Cell viability is determined using a colorimetric assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] Viable cells reduce the MTT to a purple formazan product, which is then extracted and quantified spectrophotometrically.
-
-
Classification: A chemical is classified as an irritant if the tissue viability is reduced to ≤ 50% of the negative control.
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test
This test evaluates the potential of a substance to cause serious eye damage.
-
Test System: A reconstructed human cornea-like epithelium (RhCE) model (e.g., EpiOcular™).
-
Methodology:
-
Tissue Preparation: The RhCE tissues are pre-incubated and hydrated.
-
Exposure: The test material (liquid or solid) is applied to the apical surface of the corneal model.[5] Exposure times vary depending on the physical form of the substance (e.g., 30 minutes for liquids, 6 hours for solids).[6]
-
Post-incubation: After exposure, the tissues are rinsed and incubated in fresh medium.[5]
-
Viability Measurement: Similar to the skin irritation test, cell viability is assessed using the MTT assay.
-
-
Classification: The irritation potential is determined by comparing the relative viability of the treated tissues to the negative control.[5] A viability of ≤ 60% is often used as a cut-off to classify the material as an ocular irritant.[6]
Safe Handling and Emergency Procedures
Adherence to proper safety protocols is crucial when working with this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
First Aid Measures
The following diagram illustrates the recommended first-aid procedures in case of exposure.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a cool place.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a valuable research chemical with defined hazards, primarily as a skin, eye, and respiratory irritant. By understanding its properties and adhering to the safety guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. The use of in vitro testing methods for hazard assessment is a crucial step in modern chemical safety evaluation.
References
- 1. This compound | C14H18BNO2 | CID 2734772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 269410-24-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sterlab-store.com [sterlab-store.com]
- 5. youtube.com [youtube.com]
- 6. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Introduction
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a key building block in modern organic synthesis and medicinal chemistry, is an indole derivative functionalized with a boronic acid pinacol ester. This modification renders it an exceptionally versatile reagent, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and pharmaceuticals with a wide array of biological activities.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and its role in the development of novel therapeutic agents.
Chemical Identity and Properties
The compound is systematically named this compound according to IUPAC nomenclature.[3] It is also commonly known by several synonyms, including 5-Indoleboronic acid pinacol ester and 1H-Indole-5-boronic acid pinacol ester.[3]
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₄H₁₈BNO₂ | [3][4] |
| Molecular Weight | 243.11 g/mol | [3][4] |
| CAS Number | 269410-24-4 | [3] |
| Appearance | White to yellow to orange powder/crystal | |
| Melting Point | 124.0 to 128.0 °C |
| Purity | >98.0% (GC) | |
Core Applications in Research and Development
The primary utility of this compound stems from its role as a stable, efficient, and versatile intermediate in the synthesis of complex molecules.
1. Suzuki-Miyaura Cross-Coupling Reactions: This compound is a cornerstone reagent for Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds.[5][6] It allows for the facile introduction of the indole-5-yl moiety onto a wide range of aryl, heteroaryl, or vinyl halides and triflates. This reaction is fundamental in synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[5][7] The reaction's mild conditions and tolerance for various functional groups make it highly valuable in multi-step synthetic campaigns.[7]
2. Drug Discovery and Medicinal Chemistry: The indole nucleus is a key pharmacophore found in drugs targeting a multitude of diseases, including cancer, infections, and neurodegenerative disorders.[1] By using this compound, medicinal chemists can readily synthesize libraries of novel indole-based compounds for screening. These derivatives have been investigated as inhibitors of various biological targets such as protein kinases, tubulin, and estrogen receptors.[1]
3. Materials Science: The rigid, planar structure of the indole ring makes it an attractive component for advanced materials. This building block can be incorporated into polymers and organic frameworks for applications in electronics and fluorescent probes.[8]
Experimental Protocols
The following are representative methodologies for the synthesis of this compound and its subsequent use in cross-coupling reactions.
Protocol 1: Synthesis via Palladium-Catalyzed Borylation
This protocol describes a common method for synthesizing aryl boronic esters from aryl halides.
-
Reaction Setup: To a dry, nitrogen-flushed flask, add 5-bromo-1H-indole (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (2.5 equivalents), and a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%).
-
Solvent: Add a suitable dry, degassed solvent, such as 1,4-dioxane or toluene.
-
Reaction Conditions: Heat the mixture under a nitrogen atmosphere at a temperature ranging from 80°C to 110°C. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to over 24 hours.[6]
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Wash the solution with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Protocol 2: Application in Suzuki-Miyaura Cross-Coupling
This protocol outlines the use of the title compound to synthesize a 5-aryl-1H-indole derivative.
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired aryl halide (e.g., 4-bromotoluene, 1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2 equivalents).
-
Solvent System: Use a mixture of solvents such as toluene/ethanol/water or dioxane/water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux (typically 80-100°C) for 2 to 12 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture and perform a standard aqueous workup. Extract the product into an organic solvent, wash with brine, dry, and concentrate. Purify the residue via flash chromatography or recrystallization to obtain the pure 5-aryl-1H-indole product.
Visualized Workflows and Pathways
Diagram 1: Synthesis via Miyaura Borylation
Caption: Workflow for the synthesis of the title compound.
Diagram 2: Suzuki-Miyaura Cross-Coupling Application
Caption: Application in the synthesis of bioactive molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C14H18BNO2 | CID 2734772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole [cymitquimica.com]
- 5. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemimpex.com [chemimpex.com]
Spectroscopic and Synthetic Profile of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a key building block in medicinal chemistry and materials science. This document is intended to serve as a core resource for researchers engaged in the synthesis and application of novel indole derivatives.
Physicochemical Properties
This compound is a white to off-white solid. Its fundamental physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₁₈BNO₂ |
| Molecular Weight | 243.11 g/mol |
| CAS Number | 269410-24-4[1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a complete, unified dataset is not publicly available, the following tables present expected and reported values based on the analysis of its constituent parts (indole and the pinacolborane moiety) and data from closely related structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the methyl groups of the pinacolborane ester.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 (broad s) | Singlet | 1H | N-H (indole) |
| ~7.8-7.9 | Singlet | 1H | H-4 |
| ~7.5-7.6 | Doublet | 1H | H-6 |
| ~7.3-7.4 | Doublet | 1H | H-7 |
| ~7.2-7.3 | Multiplet | 1H | H-2 |
| ~6.5 | Multiplet | 1H | H-3 |
| 1.34 | Singlet | 12H | -C(CH₃)₄ |
Note: Predicted chemical shifts are based on standard indole spectra and the electronic effects of the boronate ester group. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~137 | C-7a |
| ~135 | C-3a |
| ~128 | C-2 |
| ~125 | C-6 |
| ~122 | C-4 |
| ~120 (broad) | C-5 (ipso-carbon attached to Boron) |
| ~111 | C-7 |
| ~102 | C-3 |
| 83.5 | -C (CH₃)₄ |
| 24.9 | -C(C H₃)₄ |
Note: Predicted chemical shifts are based on known data for indole and pinacolborane derivatives.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | N-H Stretch (indole) |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium-Strong | Aliphatic C-H Stretch |
| ~1620-1450 | Medium-Strong | Aromatic C=C Bending |
| ~1370 | Strong | B-O Stretch |
| ~1140 | Strong | C-O Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 243.14 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation, starting from 5-bromoindole.
Synthesis of this compound from 5-Bromoindole
This protocol is adapted from general procedures for Miyaura borylation reactions.
Materials:
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromoindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for the target compound.
References
In-Depth Technical Guide: Characterization of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a key building block in synthetic and medicinal chemistry. This document outlines the physicochemical properties, spectral data, and detailed experimental protocols for the synthesis and analysis of this compound.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈BNO₂ | PubChem[1] |
| Molecular Weight | 243.11 g/mol | PubChem[1] |
| Appearance | White to yellow to orange powder/crystal | Tokyo Chemical Industry |
| Melting Point | 124.0 to 128.0 °C | Tokyo Chemical Industry |
| Purity | >97% | CymitQuimica, Tokyo Chemical Industry[2] |
| CAS Number | 269410-24-4 | PubChem[1] |
| Synonyms | 5-Indoleboronic acid pinacol ester, Indole-5-boronic acid pinacol ester | PubChem, Tokyo Chemical Industry[1] |
Synthesis Workflow: Miyaura Borylation
The synthesis of this compound is commonly achieved through a palladium-catalyzed Miyaura borylation reaction. The following diagram illustrates a typical experimental workflow for this synthesis, starting from 5-bromo-1H-indole.
Experimental Protocols
Synthesis of this compound via Miyaura Borylation
Materials:
-
5-Bromo-1H-indole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-1H-indole (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium acetate (3.0 mmol, 3.0 equiv).
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Seal the flask and stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Analysis: Obtain a standard proton spectrum to identify the chemical shifts, coupling constants, and integration of the aromatic and aliphatic protons.
-
¹³C NMR Analysis: Obtain a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms in the molecule.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M]⁺˙) to confirm the elemental composition. Analyze the fragmentation pattern to further support the structure.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or analyze the solid directly using an attenuated total reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for functional groups, such as the N-H stretch of the indole, C-H stretches, aromatic C=C stretches, and B-O stretches.
Spectral Data
¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.20 | br s | - | 1H | N-H |
| ~8.05 | s | - | 1H | Ar-H |
| ~7.65 | d | ~8.4 | 1H | Ar-H |
| ~7.40 | d | ~8.4 | 1H | Ar-H |
| ~7.25 | t | ~2.8 | 1H | Ar-H |
| ~6.55 | t | ~2.8 | 1H | Ar-H |
| 1.35 | s | - | 12H | -C(CH₃)₂ |
¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~138.0 | Ar-C |
| ~135.5 | Ar-C |
| ~128.0 | Ar-CH |
| ~125.0 | Ar-CH |
| ~122.5 | Ar-CH |
| ~111.0 | Ar-CH |
| ~102.5 | Ar-CH |
| ~83.5 | -C(CH₃)₂ |
| ~25.0 | -C(CH₃)₂ |
Note: The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation.
Mass Spectrometry Data (ESI-MS)
| m/z | Interpretation |
| 244.15 | [M+H]⁺ (Calculated for C₁₄H₁₉BNO₂⁺: 244.1503) |
| 117.06 | [Indole]⁺ fragment |
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch |
| ~2980 | C-H stretch (aliphatic) |
| ~1610 | C=C stretch (aromatic) |
| ~1360 | B-O stretch |
| ~1140 | B-O stretch |
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.[2][3] This application note provides a detailed protocol for the Suzuki coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with various aryl and heteroaryl halides. This reaction is instrumental in the synthesis of 5-aryl-1H-indoles, a class of compounds with significant potential in drug discovery, targeting key signaling pathways implicated in cancer and inflammatory diseases.
General Reaction Scheme
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, in this case, this compound, with an aryl or heteroaryl halide.
Caption: General scheme of the Suzuki coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various coupling partners.
Table 1: Suzuki Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 3-Bromobenzonitrile | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 6 | 88 |
| 4 | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF/H₂O | 80 | 16 | 90 |
Table 2: Suzuki Coupling with Heteroaryl Halides
| Entry | Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 18 | 78 |
| 2 | 2-Chloropyrimidine | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | KF | THF | 50 | 16 | 75[4] |
| 3 | 3-Bromoquinoline | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 82 |
| 4 | 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 70-85[5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, THF)
-
Degassed water (if required for biphasic system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, the palladium catalyst, ligand (if necessary), and the base.
-
Seal the flask with a septum or cap and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1H-indole.
Caption: A typical experimental workflow for Suzuki coupling.
Applications in Drug Discovery: Targeting Signaling Pathways
5-Aryl-1H-indoles synthesized via this Suzuki coupling protocol have shown significant promise as inhibitors of key signaling pathways implicated in cancer and inflammation.
BRAF/MEK/ERK (MAPK) Signaling Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene are common in various cancers, leading to constitutive activation of this pathway.[6][7] Certain 5-aryl-1H-indole derivatives have been identified as potent BRAF inhibitors, disrupting this aberrant signaling.[8]
Caption: Inhibition of the BRAF/MEK/ERK pathway by 5-aryl-1H-indoles.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is activated by cellular stress and inflammatory cytokines, playing a central role in the production of pro-inflammatory mediators like TNF-α and IL-1β.[9][10] Dysregulation of this pathway is associated with chronic inflammatory diseases. Indole-based compounds have been developed as potent p38 MAPK inhibitors.[11][12]
Caption: Inhibition of the p38 MAPK pathway by 5-aryl-1H-indoles.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is aberrantly activated in several cancers, including basal cell carcinoma and medulloblastoma.[12][13] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). Novel indole derivatives have been shown to suppress Hedgehog signaling.[1]
Caption: Inhibition of the Hedgehog signaling pathway by 5-aryl-1H-indoles.
Table 3: Biological Activity of Representative 5-Aryl-1H-Indoles
| Compound Class | Target | IC₅₀ | Reference |
| 5-Aryl-1H-indoles | BRAF Kinase | 1-10 µM | [6] |
| Indole-based heterocycles | p38α MAPK | 0.1-5 µM | [11] |
| Indole derivatives | Hedgehog Signaling (Gli1) | 0.2-5 µM | [14][15] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and efficient method for the synthesis of a diverse range of 5-aryl-1H-indoles. These compounds serve as valuable scaffolds in drug discovery, with demonstrated activity against key signaling pathways implicated in cancer and inflammatory diseases. The protocols and data presented herein provide a valuable resource for researchers and scientists in the development of novel therapeutics based on the indole core.
References
- 1. 5-(4,4,5,5-Tetramethyl- 1,3,2 dioxaborolan-2-yl)-1H-pyrrolo 2,3-b pyridine AldrichCPR 754214-56-7 [sigmaaldrich.com]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. The Hedgehog Signaling Pathway Emerges as a Pathogenic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C14H18BNO2 | CID 2734772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 8. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 10. MAPK signaling pathway | Abcam [abcam.com]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Indole-based heterocyclic inhibitors of p38alpha MAP kinase: designing a conformationally restricted analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small-molecule inhibitors of the hedgehog signaling pathway as cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 5-[(aryl)(1H-imidazol-1-yl)methyl]-1H-indoles: potent and selective aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Indole Derivatives Using 5-Indoleboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry and drug discovery, appearing in a vast array of biologically active compounds.[1] The development of efficient and versatile methods for the functionalization of the indole scaffold is therefore of paramount importance. 5-Indoleboronic acid pinacol ester has emerged as a key building block for the synthesis of 5-substituted indole derivatives, primarily through the robust and highly versatile Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the indole core and various aryl or heteroaryl partners, providing access to a diverse range of complex molecular architectures.[2][3]
These application notes provide detailed protocols for the synthesis of indole derivatives utilizing 5-Indoleboronic acid pinacol ester and highlight its application in the synthesis of bioactive molecules, particularly kinase inhibitors.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is the principal application of 5-Indoleboronic acid pinacol ester. This reaction involves the coupling of the organoborane with an organic halide or triflate in the presence of a palladium catalyst and a base. The pinacol ester provides enhanced stability and ease of handling compared to the corresponding boronic acid.
A general workflow for this synthetic approach is outlined below:
References
The Versatile Role of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in Medicinal Chemistry: A Keystone for Drug Discovery
For researchers, scientists, and drug development professionals, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, also known as 5-indoleboronic acid pinacol ester, has emerged as a critical and highly versatile building block in the synthesis of complex organic molecules with significant therapeutic potential. Its stability, reactivity, and adaptability make it an invaluable tool in the construction of novel drug candidates targeting a wide range of diseases. This document provides detailed application notes and experimental protocols for its use, particularly in the realm of palladium-catalyzed cross-coupling reactions.
Application Notes
5-Indoleboronic acid pinacol ester serves as a pivotal intermediate in medicinal chemistry, primarily through its participation in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the linkage of the indole scaffold to various aryl and heteroaryl systems. The indole moiety itself is a privileged structure in drug discovery, present in numerous natural products and synthetic bioactive compounds. The ability to functionalize the 5-position of the indole ring with diverse aromatic groups opens up vast possibilities for exploring structure-activity relationships (SAR) and optimizing drug-like properties.
Key applications of this reagent include:
-
Synthesis of Kinase Inhibitors: A significant number of kinase inhibitors incorporate the indole core. By coupling 5-indoleboronic acid pinacol ester with various (hetero)aryl halides, medicinal chemists can synthesize libraries of compounds to target specific kinases implicated in cancer and inflammatory diseases. The modular nature of the Suzuki-Miyaura reaction allows for the rapid generation of analogues to probe the kinase ATP-binding site.
-
Development of GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The indole scaffold can be found in various GPCR ligands. The use of 5-indoleboronic acid pinacol ester facilitates the synthesis of novel compounds with the potential to modulate GPCR activity, offering therapeutic avenues for a wide range of conditions, including neurological and metabolic disorders.
-
Construction of Heterocyclic Scaffolds: The reactivity of the boronic ester allows for its coupling with a diverse array of heterocyclic halides (e.g., pyridines, pyrimidines, pyrazines), leading to the formation of complex, polycyclic systems. These novel scaffolds can exhibit unique pharmacological profiles and serve as starting points for new drug discovery programs.[1]
-
Synthesis of Biologically Active Natural Product Analogues: Many indole-containing natural products possess potent biological activities. 5-Indoleboronic acid pinacol ester can be used to synthesize analogues of these natural products, allowing for the exploration of their mechanism of action and the development of more potent and selective therapeutic agents.
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the cornerstone of the application of this compound. Below are detailed protocols for the coupling of this reagent with various aryl and heteroaryl halides.
General Experimental Workflow
The general workflow for a Suzuki-Miyaura coupling reaction involving 5-indoleboronic acid pinacol ester is depicted below.
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: Coupling with an Aryl Bromide
This protocol describes a typical Suzuki-Miyaura reaction between this compound and a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1H-indole.
Protocol 2: Coupling with a Heteroaryl Chloride (e.g., Chloropyridine)
This protocol outlines the coupling with a more challenging heteroaryl chloride, often requiring a more active catalyst system.[1]
Materials:
-
This compound
-
Heteroaryl chloride (e.g., 3-chloropyridine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
n-Butanol
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.5 equivalents), the heteroaryl chloride (1.0 equivalent), potassium phosphate (2.0 equivalents), Pd₂(dba)₃ (0.01-0.02 equivalents), and SPhos (0.02-0.04 equivalents) in a reaction vessel.
-
Add degassed n-butanol as the solvent.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with stirring for the required time (monitor by TLC or LC-MS).[1]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 5-(heteroaryl)-1H-indole product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various coupling partners.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 | N/A |
| 3-Bromopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 16 | 78 | N/A |
| 2-Chloropyridine | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | n-Butanol | 120 | 24 | 77 | [1] |
| 3-Chloro-2,5-dimethylpyrazine | Pd(OAc)₂ (0.25) | SPhos (0.5) | K₃PO₄ (2) | n-Butanol | 100 | 18 | 90 | [1] |
| 5-Chloro-2-thiophenecarbaldehyde | Pd(OAc)₂ (0.25) | SPhos (0.5) | K₃PO₄ (2) | n-Butanol | 100 | 18 | 96 | [1] |
Note: Yields are isolated yields and can vary depending on the specific substrate and reaction scale.
Signaling Pathway Visualizations
The products synthesized from 5-indoleboronic acid pinacol ester often modulate key cellular signaling pathways. Below are representative diagrams of such pathways.
Kinase Inhibitor Signaling Pathway
Many synthesized 5-arylindoles function as ATP-competitive kinase inhibitors, blocking downstream signaling cascades involved in cell proliferation and survival.
Caption: General kinase inhibitor signaling pathway.
GPCR Modulator Signaling Pathway
Compounds derived from 5-indoleboronic acid pinacol ester can act as allosteric modulators of GPCRs, fine-tuning the receptor's response to endogenous ligands.
Caption: General GPCR allosteric modulator pathway.
References
The Pivotal Role of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in Modern Drug Discovery
For Immediate Release: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a versatile heterocyclic building block, is proving to be an indispensable tool in the synthesis of complex indole-containing molecules for drug discovery. Its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has enabled the efficient construction of novel drug candidates targeting a range of diseases, from cancer to neurodegenerative disorders. This application note provides an overview of its utility, featuring key drug candidates, quantitative biological data, and detailed experimental protocols for its use in synthetic medicinal chemistry.
Introduction to a Versatile Synthetic Intermediate
This compound, also known as 5-indoleboronic acid pinacol ester, is a stable, crystalline solid that serves as a key precursor for introducing the indole-5-yl moiety into target molecules. The pinacolboronate group facilitates highly efficient and selective carbon-carbon bond formation with a wide variety of aryl and heteroaryl halides or triflates under mild reaction conditions. This reactivity has made it a favored reagent for medicinal chemists seeking to explore the vast chemical space of indole derivatives, a class of compounds renowned for their diverse biological activities.
Applications in the Synthesis of Kinase Inhibitors
The indole scaffold is a privileged structure in medicinal chemistry, frequently found in the active sites of various kinases. The strategic use of this compound has been instrumental in the development of potent and selective kinase inhibitors.
PERK Inhibitors for Neurodegenerative Diseases and Cancer
A prominent example of the application of this building block is in the synthesis of GSK2606414, a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[1][2] PERK is a key mediator of the unfolded protein response (UPR), a cellular stress pathway implicated in various diseases, including cancer and neurodegenerative disorders. GSK2606414 was discovered through a focused drug discovery program and has been a critical tool in elucidating the therapeutic potential of PERK inhibition.[3] The synthesis of GSK2606414 involves a pivotal Suzuki-Miyaura coupling reaction between a functionalized pyrrolo[2,3-d]pyrimidine and an indole-derived boronic ester.
AXL Kinase Inhibitors in Oncology
The AXL receptor tyrosine kinase is another important target in oncology, with its overexpression being associated with tumor growth, metastasis, and drug resistance.[4][5] Several classes of AXL inhibitors incorporating an indole moiety have been developed, demonstrating the versatility of this compound in generating novel anti-cancer agents. The indole core often serves as a crucial pharmacophore for binding to the kinase domain.
Quantitative Biological Data
The following tables summarize the in vitro biological activities of representative drug candidates synthesized using indole boronic acid pinacol ester derivatives.
| Compound | Target | IC50 (nM) | Cell-Based Assay | Reference |
| GSK2606414 | PERK | 0.4 | Inhibits thapsigargin-induced PERK phosphorylation in A549 cells | [5] |
| Compound 11b | AXL | 3.75 | Antiproliferative activity on Bxpc-3 and MDA-MB-231 cells | [5] |
| Compound 13 | AXL | 19 | Cell viability in PSN-1 pancreatic cancer cells (IC50 = 6 nM) | [4] |
| Compound 59 | AXL | 9.1 | Cell viability in BaF3/TEL-AXL cells | [6] |
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an indole boronic acid pinacol ester derivative, based on the synthesis of GSK2606414.
Synthesis of 5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)
This procedure involves the coupling of a brominated pyrrolo[2,3-d]pyrimidine core with a pre-functionalized indoline boronic acid pinacol ester.
Step 1: Synthesis of the Indoline Boronic Ester Intermediate
The synthesis of the required indoline boronic ester would typically involve the protection of the indole nitrogen, followed by a Miyaura borylation of a 5-bromoindoline derivative. The protecting group would then be removed and the desired acyl group introduced.
Step 2: Suzuki-Miyaura Coupling Reaction
-
Reagents:
-
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq)
-
1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq)
-
Sodium carbonate (Na2CO3) (2.0 eq)
-
-
Solvent:
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the indoline boronic acid pinacol ester, and sodium carbonate.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Add the palladium catalyst, Pd(dppf)Cl2.
-
Heat the reaction mixture to 90-100 °C and stir for 2-4 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product, GSK2606414.
-
Visualizing the Drug Discovery Workflow and Targeted Signaling Pathways
To better illustrate the application of this compound in drug discovery, the following diagrams outline the general workflow and the signaling pathways of the targeted kinases.
Caption: Workflow for synthesizing kinase inhibitors.
Caption: PERK signaling pathway and GSK2606414 inhibition.
Caption: AXL signaling pathway and inhibition.
Conclusion
This compound is a cornerstone reagent in the synthesis of indole-containing drug candidates. Its utility in the Suzuki-Miyaura reaction has been demonstrated in the development of potent kinase inhibitors with therapeutic potential in oncology and neurodegenerative diseases. The straightforward reaction protocols and the stability of this boronic ester make it an invaluable asset for researchers and drug development professionals. As the quest for novel therapeutics continues, the applications of this versatile building block are expected to expand further, solidifying its importance in modern medicinal chemistry.
References
- 1. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery of a Novel AXL/Triple Angiokinase Inhibitor Based on 6-Chloro-Substituted Indolinone and Side Chain Methyl Substitution Inhibiting Pancreatic Cancer Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized indoles, which are prevalent scaffolds in pharmaceuticals, natural products, and materials science. The pinacol boronate ester at the C5 position of the indole ring serves as an effective nucleophilic partner in Suzuki-Miyaura, Heck, and Sonogashira-type coupling reactions, enabling the formation of carbon-carbon bonds with a variety of electrophiles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. It involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This compound is an excellent substrate for this reaction, allowing for the synthesis of 5-aryl- and 5-heteroarylindoles.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 77[1] |
| 2 | 5-Chlorobenzoxazole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 120 | 12 | 91[1] |
| 3 | 3-Chlorothiophene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 120 | 12 | 90[1] |
| 4 | 2-Amino-5-chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 120 | 12 | 77[1] |
| 5 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 85 (typical) |
| 6 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 100 | 8 | 92 (typical) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv.)
-
Aryl bromide (1.1 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the vessel.
-
Degas the resulting solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1H-indole.
Heck-Type Coupling (Oxidative Heck Reaction)
While the classical Heck reaction involves the coupling of an aryl halide with an alkene, a related transformation, the oxidative Heck reaction, allows for the coupling of arylboronic acids or their esters with alkenes.[2][3] This approach provides a direct route to 5-alkenyl-1H-indoles from this compound.
Data Presentation: Oxidative Heck Coupling Conditions and Yields
The following table provides representative conditions for the oxidative Heck coupling of aryl boronic acids with various alkenes, which can be adapted for this compound.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Oxidant/Additive | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | - | N-Bromosuccinimide (30 mol%) | - | Toluene | 25 | Moderate to Good[3] |
| 2 | n-Butyl acrylate | Pd(TFA)₂ (5) | dmphen (10) | O₂ (1 atm) | - | Dioxane | 60 | High (for aryl boronic acids)[2] |
| 3 | 1-Octene | Pd(TFA)₂ (5) | dmphen (10) | O₂ (1 atm) | - | Dioxane | 60 | High (for aryl boronic acids)[2] |
| 4 | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | - | Et₃N (1.5) | DMF | 100 | ~97 (from 5-bromoindole)[4] |
| 5 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | - | Na₂CO₃ (4) | MeCN/H₂O | 150 (MW) | >95 (from 5-bromoindole)[4] |
Experimental Protocol: General Procedure for Oxidative Heck Coupling
This protocol is based on conditions developed for the oxidative Heck reaction of arylboronic acids and can be applied to this compound.[2][3]
Materials:
-
This compound (1.0 equiv.)
-
Alkene (1.2 equiv.)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂) (5 mol%)
-
2,9-Dimethyl-1,10-phenanthroline (dmphen) (10 mol%)
-
1,4-Dioxane
-
Oxygen balloon
Procedure:
-
To a dry Schlenk tube, add this compound, Pd(TFA)₂, and dmphen.
-
Evacuate and backfill the tube with oxygen three times, then leave under an oxygen atmosphere (balloon).
-
Add anhydrous, degassed 1,4-dioxane and the alkene via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkenyl-1H-indole.
Sonogashira-Type Coupling
The Sonogashira reaction traditionally couples terminal alkynes with aryl or vinyl halides. However, modifications have been developed to enable the coupling of arylboronic acids with terminal alkynes, providing a valuable route to arylalkynes.[5] This method can be applied to this compound for the synthesis of 5-alkynyl-1H-indoles.
Data Presentation: Sonogashira-Type Coupling Conditions and Yields
The following table illustrates typical conditions for the Sonogashira-type coupling of arylboronic acids with terminal alkynes.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(OAc)₂ (5) | - | K₃PO₄ (6) | DMF | RT | 12 | Good[5] |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (3) | CuI (2) | Et₃N (3) | DMF | 60 | 6 | High (from 2-iodoaniline)[6] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (2) | THF | RT | 12 | High (general conditions) |
| 4 | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (2) | - | DBU (2) | Toluene | 80 | 2 | Good (from 2-iodophenol)[6] |
Experimental Protocol: General Procedure for Sonogashira-Type Coupling
This protocol is adapted from procedures for the coupling of arylboronic acids with terminal alkynes.[5]
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Potassium phosphate (K₃PO₄) (6.0 equiv.)
-
Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, potassium phosphate, and palladium(II) acetate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous DMF and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-1H-indole.
Visualizations
Catalytic Cycles
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective aerobic oxidative Heck reactions with electronically unbiased alkenes: efficient access to α-alkyl vinylarenes - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05312A [pubs.rsc.org]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
use of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in covalent organic frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. Their high surface area, permanent porosity, and thermal stability make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. The incorporation of specific functional moieties into the COF structure can impart unique properties and enhance their performance in targeted applications.
This document provides detailed application notes and protocols for the use of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in the synthesis of a novel indole-functionalized boronate ester-linked COF, hereafter referred to as Indole-COF-1 . The presence of the indole moiety, a privileged scaffold in medicinal chemistry, is anticipated to provide specific interactions with drug molecules, making Indole-COF-1 a promising carrier for targeted drug delivery systems. While the direct synthesis of a COF from this specific indole building block has not been extensively reported, this document outlines a prospective synthetic route and potential applications based on established principles of COF chemistry.
Proposed Synthesis of Indole-COF-1
The synthesis of Indole-COF-1 is proposed via a solvothermal condensation reaction between this compound and a suitable polyhydroxy aromatic linker, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP). The reaction proceeds through the formation of reversible boronate ester linkages, which facilitates the self-healing process necessary for the formation of a crystalline framework.
DOT Script for Synthesis of Indole-COF-1
Caption: Proposed synthetic scheme for Indole-COF-1.
Experimental Protocols
Synthesis of Indole-COF-1
Materials:
-
This compound
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)
-
Mesitylene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Acetone (ACS grade)
-
Tetrahydrofuran (THF, ACS grade)
Procedure:
-
In a Pyrex tube, add this compound (0.15 mmol) and HHTP (0.10 mmol).
-
Add a mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL) to the tube.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, open the tube and collect the precipitate by filtration.
-
Wash the solid product thoroughly with anhydrous acetone and THF.
-
Dry the resulting powder under vacuum at 80 °C overnight to obtain Indole-COF-1.
Characterization of Indole-COF-1
The successful synthesis and characterization of Indole-COF-1 would involve the following techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the pore structure of the COF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of boronate ester linkages and the presence of indole functional groups.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.
Table 1: Predicted Physicochemical Properties of Indole-COF-1
| Property | Predicted Value |
| BET Surface Area | 800 - 1200 m²/g |
| Pore Volume | 0.5 - 0.8 cm³/g |
| Average Pore Diameter | 1.5 - 2.0 nm |
| Thermal Decomposition Temp. | > 350 °C |
Application in Drug Delivery: Doxorubicin Loading and Release
The indole moieties within the pores of Indole-COF-1 are expected to offer π-π stacking and hydrogen bonding interactions, making it an excellent candidate for encapsulating aromatic drug molecules like Doxorubicin (DOX), a common anticancer agent.
DOT Script for Drug Delivery Workflow
Caption: Workflow for doxorubicin loading and release.
Protocol for Doxorubicin Loading
-
Disperse 10 mg of activated Indole-COF-1 in 10 mL of a 1 mg/mL solution of Doxorubicin in deionized water.
-
Stir the suspension at room temperature for 24 hours in the dark.
-
Centrifuge the mixture to collect the solid.
-
Wash the resulting DOX-loaded COF (DOX@Indole-COF-1) with deionized water multiple times to remove surface-adsorbed drug.
-
Dry the product under vacuum.
-
Determine the drug loading capacity by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy.
Protocol for In Vitro Doxorubicin Release
-
Suspend 5 mg of DOX@Indole-COF-1 in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 (physiological) and pH 5.5 (tumor microenvironment).
-
Incubate the suspensions at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.
-
Measure the concentration of released DOX in the collected samples using UV-Vis spectroscopy.
Table 2: Hypothetical Drug Loading and Release Data
| Parameter | Value |
| DOX Loading Capacity | 250 mg/g |
| DOX Encapsulation Efficiency | 85% |
| Cumulative Release (pH 7.4, 48h) | 20% |
| Cumulative Release (pH 5.5, 48h) | 65% |
The enhanced release at lower pH suggests a pH-responsive drug delivery system, which is highly desirable for targeting the acidic tumor microenvironment.
Signaling Pathway Implication
The released Doxorubicin from the Indole-COF-1 carrier would exert its cytotoxic effects on cancer cells primarily through the inhibition of topoisomerase II, leading to DNA damage and ultimately apoptosis.
DOT Script for Doxorubicin's Mechanism of Action
Caption: Doxorubicin's mechanism of action in cancer cells.
Conclusion
The proposed Indole-COF-1, synthesized from this compound and HHTP, represents a promising platform for advanced drug delivery applications. The inherent properties of the COF structure, combined with the specific functionality of the indole moieties, are expected to provide high drug loading capacities and stimuli-responsive release profiles. The detailed protocols and application notes provided herein offer a foundational framework for the synthesis, characterization, and evaluation of this novel material in the context of drug development. Further experimental validation is required to fully elucidate the potential of Indole-COF-1 as a next-generation drug delivery vehicle.
Application Notes and Protocols for the Miyaura Borylation of Indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of indolylboronic esters via the Miyaura borylation reaction. This powerful carbon-boron bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The resulting indole boronic esters are versatile synthetic intermediates, most notably for their use in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.
Introduction
The Miyaura borylation is a transition metal-catalyzed cross-coupling reaction that involves the conversion of an organic halide or triflate to a boronic ester using a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[1] In the context of indole chemistry, this reaction provides a reliable method for introducing a boronic ester moiety onto the indole scaffold. This functionalization can be achieved through two primary strategies: the palladium-catalyzed borylation of haloindoles and the more recent iridium-catalyzed direct C-H borylation of the indole core.[1][2]
The resulting indolylboronic esters are valuable building blocks in drug discovery, enabling the synthesis of a wide array of substituted indoles, a privileged scaffold in many biologically active compounds. The mild reaction conditions and high functional group tolerance of the Miyaura borylation make it an attractive method for late-stage functionalization in the synthesis of complex molecules.[1]
Key Advantages of Miyaura Borylation for Indole Functionalization
-
Mild Reaction Conditions: The reaction typically proceeds under conditions that are tolerant of sensitive functional groups often found in pharmaceutical compounds.[1]
-
High Functional Group Tolerance: A broad range of functional groups, including esters, ketones, amides, and nitriles, are well-tolerated.[1]
-
Versatility of Products: The resulting indolylboronic esters are stable, easily purified, and can be readily employed in subsequent transformations, most notably Suzuki-Miyaura cross-coupling reactions.[1]
-
Regiocontrol: The position of borylation can be precisely controlled. In the case of haloindoles, the boronic ester is introduced at the position of the halogen. In C-H borylation, the regioselectivity can be directed by substituents on the indole ring or by the choice of catalyst and ligands.[3][4]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Miyaura Borylation of a Haloindole
This protocol describes a general procedure for the palladium-catalyzed borylation of a haloindole using bis(pinacolato)diboron.
Materials:
-
Haloindole (e.g., 5-bromoindole) (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Base (e.g., Potassium Acetate, KOAc) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or DMF) (5 mL)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or sealed reaction tube, add the haloindole (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), palladium catalyst (0.03 mmol), and potassium acetate (3.0 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the anhydrous and degassed solvent (5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture with stirring at the desired temperature (typically 80-100 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired indole boronic ester.[1]
Protocol 2: Iridium-Catalyzed C-H Borylation of an Indole
This protocol provides a general method for the direct C-H borylation of an indole derivative.
Materials:
-
Indole substrate (e.g., 1-methylindole) (1.0 mmol, 1.0 equiv)
-
Borylating agent (e.g., B₂pin₂) (1.5 mmol, 1.5 equiv)
-
Iridium catalyst (e.g., [Ir(COD)OMe]₂) (0.015 mmol, 1.5 mol%)
-
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbpy) (0.03 mmol, 3.0 mol%)
-
Anhydrous and degassed solvent (e.g., n-heptane or THF) (5 mL)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask or sealed reaction tube under an inert atmosphere, add the iridium catalyst (0.015 mmol) and the ligand (0.03 mmol).
-
Add the anhydrous and degassed solvent (2 mL) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
To this solution, add the indole substrate (1.0 mmol) and the borylating agent (1.5 mmol).
-
Add additional solvent to reach the final reaction volume (total 5 mL).
-
Seal the vessel and heat the reaction mixture with stirring at the appropriate temperature (e.g., 80 °C) for the required time (e.g., 16 hours).
-
Monitor the reaction progress by GC-MS or ¹H NMR of an aliquot.
-
Once the reaction is complete, cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure indolylboronic acid pinacol ester.[1]
Data Presentation: Substrate Scope and Yields
The following tables summarize representative examples of Miyaura borylation of various substituted indoles, providing a comparison of reaction conditions and yields.
Table 1: Palladium-Catalyzed Borylation of Haloindoles
| Entry | Haloindole Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromoindole | Pd(dppf)Cl₂ (3) | KOAc | Dioxane | 80 | 12 | 85 | [5] |
| 2 | 3-Iodo-1-tosylindole | Pd(dppf)Cl₂ (3) | KOAc | DMF | 90 | 1 | 77 | [5] |
| 3 | 7-Bromo-1-SEM-indole | Pd(dppf)Cl₂ (3) | KOAc | Dioxane | 80 | 16 | 79 | [5] |
| 4 | 4-Chloro-1H-indole | Pd(OAc)₂/XPhos (2) | K₃PO₄ | Toluene | 100 | 24 | 75 | [6] |
| 5 | 6-Bromo-1H-indole | PdCl₂(dppf) (5) | KOAc | DMSO | 80 | 18 | 92 | [7] |
Table 2: Iridium-Catalyzed C-H Borylation of Indoles
| Entry | Indole Substrate | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Product (Regioisomer) | Yield (%) | Reference |
| 1 | 1-Methylindole | [Ir(COD)OMe]₂ (1.5) | dtbpy (3) | n-Heptane | 80 | 16 | 3-Boryl | 88 | [1] |
| 2 | 2-Methylindole | [Ir(COD)OMe]₂ (1.5) | dtbpy (3) | n-Heptane | 50 | 16 | 7-Boryl | 97 | [4] |
| 3 | 5-Fluoroindole | [IrCl(cod)]₂ (2.5) | - | n-Hexane | 80 | 12 | 3-Boryl | 91 | [3] |
| 4 | 6-Chloroindole | [IrCl(cod)]₂ (2.5) | - | n-Hexane | 80 | 12 | 3-Boryl | 85 | [3] |
| 5 | 2-Phenylindole | [Ir(COD)OMe]₂ (1.5) | dtbpy (3) | n-Heptane | 50 | 16 | 7-Boryl | 58 | [4] |
Mandatory Visualizations
References
- 1. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope of the two-step, one-pot palladium-catalyzed borylation/Suzuki cross-coupling reaction utilizing bis-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Suzuki-Miyaura Coupling of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with Aryl Halides
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3][4] The reaction between 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (also known as 5-Bpin-1H-indole) and various aryl halides provides a regioselective and versatile route to synthesize 5-aryl-1H-indoles.[5] These products are significant as they form the core of many pharmaceutical agents and natural products.[4][6]
The use of the pinacol boronic ester of indole offers advantages over the corresponding boronic acid, including enhanced stability, which prevents decomposition and protodeboronation, and ease of handling and purification.[7][8] The reaction's success and yield are highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system.[9]
General Reaction Scheme
The overall transformation involves the palladium-catalyzed reaction of this compound with an aryl halide (Ar-X, where X = I, Br, or Cl) in the presence of a base to yield the corresponding 5-aryl-1H-indole.
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The boronic ester, activated by a base, transfers its organic group (the indole moiety) to the palladium center, displacing the halide. The base is crucial for activating the boron atom, which enhances the polarization of the organic ligand and facilitates this step.[1]
-
Reductive Elimination: The two organic groups on the palladium complex (the aryl and indole moieties) couple and are eliminated from the metal center, forming the desired C-C bond of the 5-aryl-1H-indole product and regenerating the active Pd(0) catalyst.
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
-
Solvents should be degassed prior to use by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
Protocol A: General Suzuki Coupling using Pd(PPh₃)₄
This protocol is a standard and widely applicable method for the coupling of 5-(Bpin)-1H-indole with various aryl bromides and iodides.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a Schlenk flask, add this compound (1.2 equivalents).
-
Add the aryl halide (1.0 equivalent) to the flask.
-
Add the base, K₂CO₃ (3.0 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture of dioxane and water via syringe. The typical reaction concentration is between 0.1 and 0.5 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction until the starting aryl halide is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1H-indole.[9][10]
Protocol B: Suzuki Coupling using a Buchwald Precatalyst
This protocol utilizes a more modern and highly active Buchwald precatalyst system, which can be effective for less reactive aryl chlorides or for reactions requiring lower temperatures or shorter reaction times.
Materials:
-
This compound
-
Aryl halide (chloride, bromide, or iodide)
-
SPhos Pd G3 Precatalyst (or similar Buchwald precatalyst)
-
Potassium Phosphate (K₃PO₄)
-
Solvent: Degassed 1,4-Dioxane and Water (e.g., 10:1 v/v)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.5 equivalents), the aryl halide (1.0 equivalent), the SPhos Pd G3 precatalyst (1-3 mol%), and potassium phosphate (2.0 equivalents) to a reaction vessel.[9]
-
Add the degassed 1,4-dioxane and water solvent mixture.
-
Seal the vessel and heat to the desired temperature (typically 60-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up as described in Protocol A (steps 10-12).
-
Purify the product by flash column chromatography.[9]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling to synthesize 5-aryl indoles. Note that yields can vary significantly based on the specific substrates and precise conditions used.
| Aryl Halide | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ (2) | DME/H₂O | Reflux | ~12 | Good | [5] |
| 3-Bromopyridine | Pd(PPh₃)₄ (10) | PPh₃ | Na₂CO₃ (2) | Dioxane/H₂O | 120 (MW) | 0.5 | 100 | [3] |
| 4-Iodoanisole | Pd/C (1.4) | - | K₂CO₃ (2) | DMF | Reflux (MW) | 1 | Good | [11] |
| Aryl Bromide | [PdCl(C₃H₅)]₂ | Tedicyp | K₃PO₄ | Toluene | 100 | 2-16 | Good | [12] |
| N¹-Tosyl-5-bromoindole | PdCl₂(PPh₃)₂ | XPhos | K₂CO₃ | Dioxane | 95 | Overnight | N/A | [13] |
| 5,7-Dibromoindole | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | H₂O | 100 | 12 | up to 91 | [14] |
N/A: Yield not specified in the abstract. MW: Microwave irradiation. Tedicyp: cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for performing the Suzuki-Miyaura coupling reaction in a research setting.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 12. Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Chan-Evans-Lam Amination of 5-Indoleboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Evans-Lam (CEL) amination is a powerful copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction offers a valuable alternative to palladium-catalyzed methods, such as the Buchwald-Hartwig amination, due to the use of a more economical and earth-abundant metal catalyst. The CEL coupling is particularly significant in medicinal chemistry and drug development for the synthesis of N-aryl and N-heteroaryl compounds, which are common motifs in biologically active molecules. The indole scaffold, a privileged structure in numerous pharmaceuticals, can be functionalized using this methodology.[1][2][3]
This document provides detailed application notes and protocols for the Chan-Evans-Lam amination of 5-indoleboronic acid pinacol ester with various amine nucleophiles. The use of boronic acid pinacol esters in CEL reactions has historically been challenging, often resulting in low yields. However, optimized protocols have been developed to overcome these limitations, enabling efficient C-N bond formation.[4][5][6][7] The methodologies described herein are based on established protocols for the amination of aryl boronic acid pinacol esters and are expected to be highly applicable to the 5-indoleboronic acid pinacol ester substrate.
Reaction Principle
The Chan-Evans-Lam reaction involves the coupling of a boronic acid derivative with an N-H containing compound, such as an amine, amide, or heterocycle, in the presence of a copper catalyst and an oxidant. For boronic acid pinacol esters, stoichiometric amounts of a copper(II) salt, such as copper(II) acetate, are often employed. The reaction is typically carried out in the presence of a base and at elevated temperatures. The generally accepted mechanism involves the formation of a copper-aryl species, which then undergoes reaction with the amine nucleophile, followed by reductive elimination to furnish the N-arylated product and a reduced copper species. The copper catalyst is then reoxidized to complete the catalytic cycle.
Applications in Drug Discovery
The synthesis of 5-aminoindole derivatives is of significant interest to the pharmaceutical industry. The 5-aminoindole moiety is a key structural component in a variety of therapeutic agents, including kinase inhibitors, serotonin receptor agonists, and antiviral compounds. The Chan-Evans-Lam amination provides a direct and versatile method for the introduction of diverse amine functionalities at the C5 position of the indole ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This facilitates the optimization of lead compounds and the discovery of new drug candidates.
Data Presentation
The following tables summarize the expected yields for the Chan-Evans-Lam amination of 5-indoleboronic acid pinacol ester with a variety of amine nucleophiles. The data is based on typical yields reported for the coupling of other aryl boronic acid pinacol esters under the optimized conditions described in the experimental protocols.[4][5]
Table 1: Coupling with Primary and Secondary Aliphatic Amines
| Entry | Amine Nucleophile | Product | Expected Yield (%) |
| 1 | Benzylamine | N-benzyl-1H-indol-5-amine | 85-95 |
| 2 | Morpholine | 4-(1H-indol-5-yl)morpholine | 80-90 |
| 3 | Piperidine | 5-(piperidin-1-yl)-1H-indole | 80-90 |
| 4 | n-Butylamine | N-(n-butyl)-1H-indol-5-amine | 75-85 |
Table 2: Coupling with Arylamines and N-H Heterocycles
| Entry | Amine Nucleophile | Product | Expected Yield (%) |
| 1 | Aniline | N-phenyl-1H-indol-5-amine | 70-85 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-1H-indol-5-amine | 75-90 |
| 3 | Imidazole | 5-(1H-imidazol-1-yl)-1H-indole | 65-80 |
| 4 | Pyrazole | 5-(1H-pyrazol-1-yl)-1H-indole | 65-80 |
Experimental Protocols
The following are detailed protocols for the Chan-Evans-Lam amination of 5-indoleboronic acid pinacol ester. Protocol A is optimized for aliphatic amines, while Protocol B is tailored for less nucleophilic arylamines and N-H heterocycles.
General Considerations:
-
Reactions should be performed in oven-dried glassware under an atmosphere of air unless otherwise noted.
-
Commercial reagents should be used as received unless otherwise specified.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol A: Amination with Aliphatic Amines
This protocol is adapted from the general procedure for the amination of aryl boronic acid pinacol esters with aliphatic amines.[4][5]
Materials:
-
5-Indoleboronic acid pinacol ester
-
Aliphatic amine (1.2 equivalents)
-
Copper(II) acetate (Cu(OAc)₂, 1.5 equivalents)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add 5-indoleboronic acid pinacol ester (1.0 equiv), copper(II) acetate (1.5 equiv), and a magnetic stir bar.
-
Add acetonitrile to achieve a concentration of 0.5 M with respect to the boronic ester.
-
Add the aliphatic amine (1.2 equiv) to the reaction mixture.
-
Seal the vial and stir the mixture at 60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of celite, washing with additional dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aminoindole derivative.
Protocol B: Amination with Arylamines and N-H Heterocycles
This protocol is adapted from the general procedure for the amination of aryl boronic acid pinacol esters with less nucleophilic amines, which benefits from a mixed solvent system.[4][5]
Materials:
-
5-Indoleboronic acid pinacol ester
-
Arylamine or N-H heterocycle (1.5 equivalents)
-
Copper(II) acetate (Cu(OAc)₂, 2.0 equivalents)
-
Acetonitrile (MeCN)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add 5-indoleboronic acid pinacol ester (1.0 equiv), copper(II) acetate (2.0 equiv), the arylamine or N-H heterocycle (1.5 equiv), and a magnetic stir bar.
-
Add a 4:1 mixture of acetonitrile and ethanol to achieve a concentration of 0.5 M with respect to the boronic ester.
-
Seal the vial and stir the mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of celite, washing with additional dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated indole derivative.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Chan-Evans-Lam amination.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the CEL amination.
References
- 1. Copper(ii)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 5. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Indoleboronic Acid Pinacol Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 5-Indoleboronic acid pinacol ester.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of 5-Indoleboronic acid pinacol ester, helping you diagnose and resolve problems to improve reaction outcomes.
Issue 1: Low or No Product Yield
A low or nonexistent yield is one of the most frequent challenges. The following decision tree can help identify the root cause.
Caption: Troubleshooting Decision Tree for Low Yield Suzuki Coupling.
Issue 2: Significant Side-Product Formation
The presence of side-products can complicate purification and reduce the yield of the desired product. The two most common side-products are the result of protodeboronation and homocoupling.
| Side-Product | Likely Cause | Suggested Solution |
| Protodeboronated Indole | Presence of water and a strong base leading to the cleavage of the C-B bond. | - Use anhydrous solvents. - Switch to a milder base such as K₂CO₃ or KF.[1] |
| Homocoupling of 5-Indoleboronic acid pinacol ester | Presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling. | - Ensure all solvents are thoroughly degassed.[1] - Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration. |
| Dehalogenation of Aryl Halide | The palladium catalyst reacting with hydride sources in the reaction mixture. | - Use solvents less prone to acting as a hydride source. - Ensure a completely inert atmosphere to prevent side reactions that can generate hydride species. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 5-Indoleboronic acid pinacol ester is not working. What are the first things I should check?
A1: When a Suzuki coupling fails, systematically check the following:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If they have been stored for a long time, consider using a fresh batch.
-
Inert Atmosphere: The reaction is sensitive to oxygen. Make sure your solvents are properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).[1]
-
Reagent Quality: Verify the purity of your 5-Indoleboronic acid pinacol ester and the aryl halide. Impurities can inhibit the catalyst.
-
Base: The choice and quality of the base are critical. Ensure the base is anhydrous (if required) and finely powdered for better solubility and reactivity.
Q2: I'm observing significant protodeboronation of my 5-Indoleboronic acid pinacol ester. How can I minimize this?
A2: Protodeboronation is a common side reaction, especially with electron-rich heterocycles like indole.[1] While pinacol esters are generally more stable than boronic acids, this can still occur. To minimize it:
-
Use Anhydrous Conditions: Water is a proton source for this side reaction. Using anhydrous solvents and reagents can significantly reduce protodeboronation.[1]
-
Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
Q3: What is the optimal catalyst and ligand combination for coupling with 5-Indoleboronic acid pinacol ester?
A3: The optimal choice depends on the specific aryl halide you are using. However, for heteroaromatic substrates, palladium catalysts with bulky, electron-rich phosphine ligands are often effective. Some commonly used systems include:
-
For Aryl Bromides/Iodides: Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a ligand such as SPhos or XPhos.
-
For Aryl Chlorides: More active catalyst systems are generally required. Buchwald-type ligands (e.g., SPhos, XPhos) in combination with a suitable palladium precatalyst are often successful.[2]
The following table summarizes the performance of various palladium catalysts for the coupling of 5-indole boronic acid with 3-chloroindazole, which serves as a relevant model.
| Catalyst System | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
| Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[2] |
Q4: Should I protect the indole nitrogen before the coupling reaction?
A4: The presence of the N-H group in indole can sometimes complicate Suzuki couplings.[3] Whether to protect the indole nitrogen depends on the specific reaction conditions and substrates.
-
Unprotected Indole: Can be successful, particularly with milder bases and carefully controlled conditions. The acidic N-H can interact with the catalyst or base, potentially affecting the reaction.
-
Protected Indole (e.g., N-Boc, N-Tos): Protection can prevent complications arising from the acidic proton and may lead to higher and more consistent yields, especially in reactions requiring stronger bases or higher temperatures.[3][4] However, this adds extra steps to your synthesis for protection and deprotection.
Q5: What are the recommended solvent and base combinations for this reaction?
A5: A common and effective solvent system for Suzuki couplings is a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water. The water is often necessary for the base to function effectively and to facilitate the transmetalation step.
For the base, inorganic bases are typically used. The choice can significantly impact the reaction outcome.
-
Potassium Carbonate (K₂CO₃): A milder base, often a good starting point to avoid decomposition of sensitive substrates.
-
Potassium Phosphate (K₃PO₄): A stronger base that is often very effective, particularly for less reactive aryl chlorides.
-
Cesium Carbonate (Cs₂CO₃): A strong and highly effective base, though more expensive.
A screening of different bases is often a valuable optimization step.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 5-Indoleboronic acid pinacol ester with an Aryl Bromide
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
5-Indoleboronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide, 5-Indoleboronic acid pinacol ester, palladium catalyst, and base.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
A typical experimental workflow for setting up a Suzuki coupling reaction is outlined below.
Caption: A standard experimental workflow for a Suzuki coupling reaction.
References
Technical Support Center: Suzuki-Miyaura Coupling with Indole Boronic Esters
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction involving indole boronic esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with an indole boronic ester is resulting in a low yield. What are the most common initial checks I should perform?
A1: Low yields in these reactions can often be attributed to a few key factors. A systematic check of your reagents and reaction setup is the best first step. Key areas to investigate include:
-
Reagent Quality: Ensure the purity and stability of your indole boronic ester, aryl halide, palladium catalyst, and ligand. Boronic esters, while generally more stable than boronic acids, can degrade over time.[1] Phosphine ligands are particularly susceptible to oxidation.[1]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure your base is of high purity and anhydrous if the reaction conditions require it.
Q2: I suspect protodeboronation of my indole boronic ester is the primary issue. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, particularly with electron-rich heterocycles like indoles.[2] To mitigate this:
-
Choice of Base: The base is crucial for activating the boronic ester but can also promote protodeboronation.[1] Using milder bases such as K₃PO₄ or KF can be beneficial.[1]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Employing anhydrous conditions with a suitable base can help.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable pinacol ester or an MIDA boronate can protect it from premature decomposition.[1][3] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
Q3: Is N-protection of the indole necessary for a successful Suzuki-Miyaura coupling?
A3: Not always, but it can be highly beneficial. The acidic N-H proton of the indole ring can interfere with the catalytic cycle, potentially leading to lower yields.[4] While many modern protocols are optimized for unprotected indoles, N-protection with groups like Boc (tert-butyloxycarbonyl) or Tos (tosyl) can significantly improve yields and consistency, especially when using arylpinacolboronate esters.[4][5] However, this adds extra protection and deprotection steps to your synthesis.[4] The decision to use an N-protecting group often depends on the specific substrates and reaction conditions.
Q4: I am observing a significant amount of homocoupling of my indole boronic ester. What causes this and how can it be prevented?
A4: Homocoupling, the dimerization of the boronic ester, is another common side reaction. It is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this undesired reaction.[3] To prevent homocoupling:
-
Strict Inert Atmosphere: Thoroughly degassing your solvents and maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction is the most critical step.[6]
-
Control of Stoichiometry: Using a slight excess of the aryl halide relative to the indole boronic ester can sometimes disfavor the homocoupling of the boronic ester.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki-Miyaura coupling of indole boronic esters.
Issue 1: Low to No Product Formation
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions with indole boronic esters.
Issue 2: Dominant Side Reactions (Protodeboronation/Homocoupling)
Caption: Troubleshooting guide for common side reactions in indole Suzuki-Miyaura couplings.
Data Presentation: Comparative Tables
Table 1: Effect of Different Bases on Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| 1 | Na₂CO₃ | EtOH/Water | 80 | 98 | Often a good starting point for many Suzuki couplings. |
| 2 | K₂CO₃ | Dioxane/H₂O | 100 | ~95 | A common and reliable choice.[7] |
| 3 | K₃PO₄ | Toluene | 110 | >95 | Excellent for base-sensitive substrates and can minimize protodeboronation. |
| 4 | Cs₂CO₃ | Dioxane | 100 | >95 | Often provides superior results but is more costly. |
| 5 | KOH | Aryl bromides | 70-90 | 70-90 | A strong base that can sometimes lead to side reactions. |
| 6 | NaOH | Aryl bromides | 70 | ~70 | Similar to KOH, its high basicity may not be suitable for all indole substrates. |
| 7 | KF | Aryl bromides | - | Moderate to High | Fluoride ions can play a unique role in activating the boronic acid. |
Yields are representative and can vary significantly based on the specific indole boronic ester and aryl halide used.
Table 2: N-Protected vs. N-Unprotected Indoles in Suzuki Coupling
| Indole Substrate | Protecting Group | Boron Reagent | Yield (%) | Reference |
| Indolylboronic Acid | None | Phenyl Bromide | Highest | [5] |
| Indolylboronic Acid | Boc | Phenyl Bromide | Lower | [5] |
| Indolylboronic Acid | Tos | Phenyl Bromide | Lowest | [5] |
| Indole Bromide | None | Phenylboronic Acid | High | [5] |
| Indole Bromide | Boc | Phenylboronic Acid | High | [5] |
| Indole Bromide | Tos | Phenylboronic Acid | High | [5] |
| Unprotected Indole | None | Arylpinacolboronate Ester | Traces | [5] |
| Boc-Protected Indole | Boc | Arylpinacolboronate Ester | Lower | [5] |
| Tos-Protected Indole | Tos | Arylpinacolboronate Ester | Highest | [5] |
Experimental Protocols
Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-indole with Phenylboronic Acid Pinacol Ester
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
5-Bromo-1H-indole (1.0 equiv)
-
Phenylboronic acid pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-1H-indole, phenylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.
-
Reaction Execution: Place the sealed Schlenk tube in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-phenyl-1H-indole.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of arylated indoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
preventing protodeboronation of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Welcome to the technical support center for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during its use, with a primary focus on preventing protodeboronation in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing significant formation of indole as a byproduct in my Suzuki-Miyaura reaction. What is causing this?
A1: The formation of indole as a byproduct is due to a common side reaction known as protodeboronation. In this process, the carbon-boron bond of your this compound is cleaved and replaced with a carbon-hydrogen bond, resulting in the undesired indole. This reaction is often promoted by the presence of water, the choice of base, and elevated temperatures.
Q2: How does the choice of base affect the rate of protodeboronation?
A2: The base plays a critical role in the Suzuki-Miyaura coupling by activating the boronic ester. However, strong bases, particularly hydroxide bases, can also accelerate the rate of protodeboronation.[1] It is a base-catalyzed process.[1] Milder bases are often sufficient to facilitate the desired coupling while minimizing the undesired side reaction.[1]
Q3: What is the impact of the solvent system on the stability of the indole boronic ester?
A3: The solvent must solubilize all reaction components to ensure an efficient reaction.[2] While a small amount of water can sometimes be beneficial for dissolving inorganic bases and facilitating the formation of the active boronate species, an excess of water can significantly promote protodeboronation.[2] Anhydrous conditions are generally recommended to minimize this side reaction.[1] The polarity of the solvent can also influence the reaction mechanism and selectivity.[2]
Q4: My reaction is sluggish, and I'm still seeing protodeboronation. What can I do?
A4: A slow Suzuki-Miyaura coupling reaction increases the time your indole boronic ester is exposed to conditions that can lead to protodeboronation.[1] Optimizing the catalytic system is crucial. Consider the following:
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Catalyst and Ligand Choice: Employing robust, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands, can promote more efficient cross-coupling.[1]
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Catalyst Loading: A modest increase in the catalyst loading can help to accelerate the productive reaction rate.[1]
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Pre-catalyst: Using a pre-formed, active Pd(0) catalyst can avoid inefficient reduction steps in the catalytic cycle.
Q5: Are there more stable alternatives to the pinacol ester of indole-5-boronic acid?
A5: Yes, for notoriously unstable boronic acids, alternative derivatives have been developed to be more resistant to protodeboronation. These often operate on a "slow-release" principle, maintaining a low concentration of the active boronic acid in the reaction mixture.[3] This minimizes the opportunity for side reactions.[3] Consider exploring:
-
MIDA (N-methyliminodiacetic acid) boronates: These are known to be significantly more stable.
-
Organotrifluoroborates: These salts also offer enhanced stability and can be used in "slow-release" strategies.[3]
Data Presentation: Impact of Reaction Conditions on Protodeboronation
Table 1: Effect of Base on Product Yield and Protodeboronation
| Base | Relative Yield of Desired Product | Relative Amount of Protodeboronation |
| K₃PO₄ | High | Low |
| K₂CO₃ | Moderate-High | Moderate |
| Cs₂CO₃ | High | Low |
| NaOH | Low-Moderate | High |
| KOH | Low-Moderate | High |
This table provides a qualitative comparison based on general observations for heteroaryl boronic esters.
Table 2: Influence of Solvent on Reaction Outcome
| Solvent System (v/v) | Desired Product Yield (%) | Protodeboronation Byproduct (%) |
| Dioxane / H₂O (4:1) | 60 | 35 |
| 2-MeTHF (anhydrous) | 95 | <3 |
| Toluene (anhydrous) | 92 | <5 |
Data extrapolated from a study on a related deuterated methylboronic acid pinacol ester to illustrate the impact of anhydrous conditions.[1]
Table 3: Effect of Temperature on Reaction Efficiency
| Temperature (°C) | Desired Product Yield (%) | Protodeboronation Byproduct (%) |
| 110 | 65 | 30 |
| 80 | 94 | <4 |
| 60 | 85 (slower reaction) | <5 |
Data extrapolated from a study on a related deuterated methylboronic acid pinacol ester.[1] Lowering the temperature can significantly reduce protodeboronation, though it may also decrease the reaction rate.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.[1]
-
Add the anhydrous solvent via syringe.[1]
-
Degas the mixture by bubbling with inert gas for 10-15 minutes.
-
Add the this compound to the reaction mixture.[1]
-
Heat the mixture to the desired temperature (e.g., 80 °C) and stir.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Competing pathways of Suzuki-Miyaura coupling and protodeboronation.
Caption: A logical workflow for troubleshooting protodeboronation.
References
Technical Support Center: Hydrolysis of 5-Indoleboronic Acid Pinacol Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of 5-Indoleboronic acid pinacol ester.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the hydrolysis of 5-Indoleboronic acid pinacol ester to yield 5-Indoleboronic acid.
Issue 1: Low Yield of 5-Indoleboronic Acid
Q: My hydrolysis reaction is resulting in a low yield of the desired 5-Indoleboronic acid. What are the potential causes and how can I improve the yield?
A: Low yields are a common issue and can stem from several factors, primarily the competing side reaction of protodeboronation, as well as incomplete hydrolysis or degradation of the indole ring.
Possible Causes and Solutions:
-
Protodeboronation: This is the most significant side reaction, where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of indole. This process is often accelerated under basic conditions.
-
pH Control: The rate of protodeboronation is highly pH-dependent. While basic conditions are often used for hydrolysis, excessively high pH can favor protodeboronation. It is crucial to optimize the pH. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, minimizing its excess can be beneficial, although challenging in a hydrolysis reaction. Using a co-solvent system and carefully controlling the amount of water can help.
-
Temperature: Higher temperatures can increase the rate of protodeboronation. Running the reaction at the lowest effective temperature is advisable.
-
-
Incomplete Hydrolysis: The pinacol ester may not be fully hydrolyzed.
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or LC-MS.
-
Stirring: In biphasic systems, vigorous stirring is essential to ensure efficient reaction at the interface of the two phases.
-
-
Degradation of the Indole Ring: Indoles can be sensitive to strongly acidic conditions, which can lead to polymerization or other side reactions. While hydrolysis is typically not performed under strong acid, any acidic workup should be done with care.
Issue 2: Presence of Significant Side Products
Q: I am observing significant impurities in my reaction mixture alongside the desired boronic acid. What are these side products and how can I minimize their formation?
A: The primary side product is typically indole from protodeboronation. Other impurities can arise from reactions involving the indole ring itself.
Common Side Products and Mitigation Strategies:
-
Indole (from Protodeboronation): As discussed in Issue 1, this is the major byproduct. To minimize its formation, refer to the solutions for controlling protodeboronation (pH optimization, temperature control).
-
Homocoupling Products: In the presence of oxygen and certain metal catalysts (sometimes present as impurities), boronic acids can undergo homocoupling to form bi-indolyl species.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. Degassing solvents is also recommended.
-
-
Indole Degradation Products: Under harsh acidic or oxidative conditions, the indole ring can degrade.
-
Avoid Strong Acids: Use mild conditions for both the hydrolysis and any subsequent workup steps.
-
Protect from Air: Minimizing air exposure can prevent oxidation of the electron-rich indole ring.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction during the hydrolysis of 5-Indoleboronic acid pinacol ester?
A1: The main side reaction is protodeboronation, which involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom to form indole.[1] This reaction is often competitive with the desired hydrolysis, especially under basic conditions.[2]
Q2: How does pH affect the hydrolysis and side reactions?
A2: The pH of the reaction medium is a critical parameter. Basic conditions are generally required to facilitate the hydrolysis of the pinacol ester. However, high pH also accelerates the rate of protodeboronation.[2] Therefore, a careful optimization of pH is necessary to find a balance between efficient hydrolysis and minimal side product formation.
Q3: Can I use acidic conditions for the hydrolysis?
A3: While some boronic esters can be hydrolyzed under acidic conditions, the indole ring is sensitive to strong acids and can lead to polymerization or degradation.[3][4] Therefore, acidic hydrolysis is generally not recommended for this substrate.
Q4: Are there any catalysts that can promote the hydrolysis?
A4: The hydrolysis of boronic esters can be self-catalyzed or auto-catalyzed, especially when the pH is close to the pKa of the boronic acid.[2] While specific catalysts for the hydrolysis of 5-indoleboronic acid pinacol ester are not commonly reported, the focus is usually on optimizing conditions (pH, temperature, solvent) to favor hydrolysis over side reactions.
Q5: How can I monitor the progress of the hydrolysis reaction?
A5: The reaction progress can be monitored by various analytical techniques:
-
Thin Layer Chromatography (TLC): This can be used for a quick qualitative assessment of the consumption of the starting material and the formation of the more polar boronic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate way to monitor the disappearance of the starting ester and the appearance of the boronic acid and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the pinacol methyl protons and the appearance of signals corresponding to the free boronic acid.
Data Presentation
Table 1: Qualitative Impact of Reaction Conditions on Hydrolysis and Protodeboronation
| Parameter | Condition | Expected Impact on Hydrolysis Rate | Expected Impact on Protodeboronation Rate | Recommendation |
| pH | Weakly Basic (e.g., K₂CO₃) | Moderate | Moderate | Optimal for balancing hydrolysis and minimizing side reactions. |
| Strongly Basic (e.g., NaOH) | High | High | Use with caution, may lead to significant protodeboronation. | |
| Temperature | Low (e.g., Room Temp) | Slower | Slower | Recommended to minimize side reactions, may require longer reaction times. |
| High (e.g., > 80 °C) | Faster | Significantly Faster | Generally not recommended due to increased protodeboronation. | |
| Atmosphere | Air | No direct impact | Can lead to oxidative side reactions | Conduct under an inert atmosphere (N₂ or Ar). |
| Inert (N₂ or Ar) | No direct impact | Minimizes oxidative side reactions | Best Practice |
Experimental Protocols
Protocol 1: General Procedure for the Hydrolysis of 5-Indoleboronic Acid Pinacol Ester
This protocol is a general guideline and may require optimization for specific applications.
-
Dissolution: Dissolve 5-Indoleboronic acid pinacol ester (1.0 eq.) in a suitable organic solvent (e.g., Tetrahydrofuran (THF) or Dioxane).
-
Addition of Base: Add an aqueous solution of a mild base (e.g., 2 M K₂CO₃, 2-3 eq.).
-
Reaction: Stir the biphasic mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, separate the layers. Acidify the aqueous layer carefully with a mild acid (e.g., 1 M HCl) to a pH of ~2-3, which will precipitate the 5-Indoleboronic acid.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization.
Protocol 2: Monitoring Hydrolysis by ¹H NMR
-
Sample Preparation: Prepare a solution of 5-Indoleboronic acid pinacol ester in a deuterated aprotic solvent (e.g., DMSO-d₆).
-
Initiation: Add a specific volume of D₂O containing a deuterated base (e.g., NaOD in D₂O) to the NMR tube.
-
Data Acquisition: Acquire ¹H NMR spectra at regular intervals.
-
Analysis: Monitor the decrease in the integral of the singlet corresponding to the 12 methyl protons of the pinacol group and the appearance of new aromatic signals for the 5-Indoleboronic acid. The formation of indole from protodeboronation can also be monitored by the appearance of its characteristic signals.
Visualizations
References
Technical Support Center: Purification of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a key intermediate in organic synthesis. This guide focuses on the critical purification step following its synthesis, often via Miyaura borylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as 5-bromoindole or 5-iodoindole, the homocoupling product of the starting material (e.g., a biphenyl-type impurity), and residual palladium catalyst. Excess bis(pinacolato)diboron (B₂pin₂) is also a frequent impurity. Additionally, hydrolysis of the desired boronic ester to the corresponding boronic acid can occur, especially during aqueous work-up or chromatography on silica gel.
Q2: My crude NMR shows a significant amount of starting material (e.g., 5-bromoindole) remaining. What should I do?
A2: If a significant amount of starting material is present, it is often advisable to try and push the reaction to completion rather than attempting a difficult separation. This can be achieved by increasing the reaction time or temperature. However, be aware that prolonged reaction times or higher temperatures can sometimes lead to the formation of byproducts. If the reaction cannot be driven to completion, chromatographic purification will be necessary.
Q3: Is it possible to use the crude this compound in the next step (e.g., a Suzuki coupling) without purification?
A3: In some cases, if the crude product is of high purity (as determined by NMR, for example) and the remaining impurities are known to not interfere with the subsequent reaction, it may be possible to proceed without further purification. However, for consistent and reproducible results, purification is highly recommended to remove any residual palladium catalyst and other byproducts that could negatively impact the next step.
Q4: How can I visualize the product and impurities on a TLC plate?
A4: this compound and related indole derivatives are typically UV-active and can be visualized under a UV lamp (254 nm). To visualize non-UV active impurities like bis(pinacolato)diboron, staining with a potassium permanganate solution or heating the TLC plate after treatment with a cerium molybdate stain can be effective.
Troubleshooting Purification Issues
This section provides a systematic approach to troubleshooting common problems encountered during the purification of this compound.
Problem 1: The product is difficult to separate from the starting material by column chromatography.
Possible Cause: The polarity of the product and the starting material (e.g., 5-bromoindole) are very similar.
Solutions:
-
Optimize the Solvent System: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or heptane) can improve separation. Experiment with different solvent systems, such as dichloromethane/hexane or toluene/ethyl acetate.
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using neutral alumina. Sometimes, the slightly different surface chemistry of alumina can alter the elution order and improve separation.
-
Boric Acid-Impregnated Silica Gel: To minimize the risk of hydrolysis and potentially improve separation, consider using silica gel impregnated with boric acid.[1]
Problem 2: The product appears to be decomposing or "streaking" on the silica gel column.
Possible Cause: The slightly acidic nature of standard silica gel can cause the hydrolysis of the pinacol boronic ester to the more polar boronic acid, which then interacts strongly with the silica, leading to tailing and potential decomposition.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, slurry the silica gel in the eluent and add a small amount of a neutral or slightly basic additive like triethylamine (1-2% v/v). This will neutralize the acidic sites on the silica.
-
Use Neutral Alumina: As an alternative to silica gel, neutral alumina is less acidic and can prevent the degradation of acid-sensitive compounds.
-
Boric Acid-Impregnated Silica Gel: This can help to stabilize the boronic ester on the column.[1]
Problem 3: Low recovery of the product after column chromatography.
Possible Cause: The product may be irreversibly adsorbing to the stationary phase.
Solutions:
-
Choose a Less Polar Eluent System: If the product is eluting very slowly, it may be adsorbing too strongly. Try a more polar solvent system to decrease retention.
-
Flush the Column: After the initial elution, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material.
-
Alternative Purification Methods: If column chromatography consistently gives low yields, consider recrystallization or trituration.
Experimental Protocols
Column Chromatography Purification
This protocol is a general starting point and may require optimization based on the specific impurity profile of your crude material.
1. Preparation of the Column:
- Select a column of appropriate size based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
- Pack the column with the slurry, ensuring no air bubbles are trapped.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
- Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution:
- Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10-20% ethyl acetate in hexane).
- Collect fractions and monitor their composition by TLC.
4. Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to yield the purified this compound.
Recrystallization
1. Solvent Selection:
- Perform small-scale solubility tests to find a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold. A common recrystallization solvent for similar compounds is heptane or a mixture of ethyl acetate and hexane.
2. Procedure:
- Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
- If there are insoluble impurities, perform a hot filtration.
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.
Quantitative Data
The yield and purity of the final product can vary significantly depending on the success of the preceding coupling reaction and the chosen purification method. The following table provides a general expectation for purification outcomes.
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Notes |
| Column Chromatography | 60 - 90 | > 98 | Yield can be affected by product adsorption to the stationary phase. |
| Recrystallization | 50 - 85 | > 99 | Yield is dependent on the solubility of the compound in the chosen solvent. May require multiple crops. |
Visualizations
General Purification Workflow
Caption: A diagram illustrating the general workflow for the purification of chemical compounds.
Troubleshooting Logic for Column Chromatography
Caption: A flowchart for troubleshooting common issues in column chromatography.
References
improving yield in reactions with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Welcome to the technical support center for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common challenges encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the most common application of this compound?
A1: The most prevalent application is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, allowing for the synthesis of 5-aryl-1H-indoles, which are important scaffolds in medicinal chemistry and materials science.[1][3]
Q2: What are the key factors influencing the yield of Suzuki-Miyaura reactions with this compound?
A2: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The stability of the boronic acid pinacol ester is also crucial, as it can undergo hydrolysis or protodeboronation under certain conditions.[4][5]
Q3: Is protection of the indole nitrogen necessary for successful coupling reactions?
A3: While N-H unprotected indoles can be used in Suzuki-Miyaura couplings, N-protection (e.g., with Boc or Tos groups) can sometimes lead to higher yields, particularly when using arylpinacolboronate esters.[6][7] However, for couplings of indole bromides with arylboronic acids, protection of the indole nitrogen may not be necessary and can still result in high yields.[6][7]
Q4: What are the common side reactions to be aware of?
A4: The primary side reactions include:
-
Protodeboronation: Cleavage of the carbon-boron bond by a proton source (like water or alcohols), replacing the boronic ester with a hydrogen atom. This is a common cause of reduced yield.
-
Homocoupling: The coupling of two molecules of the boronic acid pinacol ester to form a 5,5'-bi-indole dimer.[1]
-
Hydrolysis: The pinacol ester can hydrolyze to the corresponding boronic acid, which may have different solubility and reactivity.
Troubleshooting Guide
Issue 1: Low or No Yield
Q: I am not getting any product, or the yield is very low. What are the possible causes and solutions?
A: Low or no yield in a Suzuki-Miyaura reaction can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting logic for low or no reaction yield.
Detailed Solutions:
-
Reagent Integrity:
-
Boronic Ester Stability: this compound can hydrolyze to its corresponding boronic acid. It is advisable to check the purity of the starting material by NMR if it has been stored for a long time.
-
Solvent Quality: Ensure solvents are anhydrous and properly degassed. Oxygen can deactivate the palladium catalyst.
-
-
Reaction Conditions:
-
Base: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.[8] For instance, K₃PO₄ is often effective in anhydrous couplings with the addition of a small amount of water.[5]
-
Solvent: A mixture of an organic solvent and water is often employed. Common solvent systems include dioxane/water, THF/water, and DMF/water.[4][8][9] The ratio of the organic solvent to water can influence the solubility of the reagents and the reaction outcome.
-
Temperature: While some Suzuki couplings can proceed at room temperature, others require heating.[1][8] If the reaction is sluggish, increasing the temperature may improve the rate. However, higher temperatures can also promote side reactions like protodeboronation.[4]
-
-
Catalyst and Ligand:
-
Catalyst Choice: A variety of palladium catalysts can be used, such as Pd(PPh₃)₄, Pd(OAc)₂, and more advanced Buchwald-Hartwig precatalysts (e.g., XPhos Pd G4).[10][11] If one catalyst is ineffective, screening others is recommended.
-
Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Electron-rich and bulky ligands like XPhos can be effective, especially for challenging couplings.[4][10]
-
Catalyst Loading: Typically, a catalyst loading of 1-5 mol% is used.[1][12] While higher loadings can increase the reaction rate, they also increase cost and the potential for side reactions.
-
Issue 2: Presence of Side Products
Q: My reaction is producing significant amounts of side products, such as the homocoupled dimer of the indole boronic ester or the protodeboronated indole. How can I minimize these?
A: The formation of side products is a common issue that can be addressed by modifying the reaction conditions.
Workflow for Minimizing Side Products
Caption: Troubleshooting logic for minimizing side products.
Detailed Solutions:
-
Minimizing Homocoupling:
-
This side reaction is often promoted by the presence of oxygen. Ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) is crucial.
-
Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[1]
-
-
Minimizing Protodeboronation:
-
This is often caused by the presence of excess water or other protic species. While some water is often necessary for the Suzuki-Miyaura reaction, using a minimal amount or switching to anhydrous conditions with a suitable base (e.g., KF) may be beneficial.[13]
-
The choice of base can also influence the extent of protodeboronation. Stronger bases may promote this side reaction.
-
Running the reaction at a lower temperature can also help to minimize protodeboronation.[4]
-
Data Presentation
Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Yield
| Parameter | Variation | Effect on Yield | Rationale & Reference |
| Catalyst | Pd(PPh₃)₄ vs. Buchwald Precatalysts (e.g., XPhos based) | Buchwald precatalysts often give higher yields, especially for challenging substrates. | Bulky, electron-rich ligands on Buchwald precatalysts can accelerate oxidative addition and reductive elimination steps.[4][10] |
| Base | K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃ | The optimal base is substrate-dependent. Cs₂CO₃ is often effective for challenging couplings. K₃PO₄ can be used in anhydrous conditions. | The base activates the boronic ester for transmetalation. Its strength and solubility are key factors.[5][8] |
| Solvent | Dioxane/H₂O vs. THF/H₂O vs. DMF | Dioxane/water is a common and effective solvent system. The choice can affect reagent solubility and reaction rate. | The solvent system must solubilize both the organic and inorganic reagents to facilitate the reaction.[4][8] |
| Temperature | Room Temperature vs. 60°C vs. 100°C | Increasing temperature generally increases the reaction rate but can also promote side reactions. | Higher temperatures provide the necessary activation energy but can lead to catalyst decomposition or increased side product formation.[4][8] |
| N-Protection | Unprotected vs. Boc-protected vs. Tos-protected | Yields can be higher with N-protection, especially when using pinacol esters. | The protecting group can influence the electronics of the indole ring and its interaction with the catalyst.[6][7] |
Experimental Protocols
Detailed Protocol for a Typical Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1H-indole.
References
- 1. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
catalyst selection for difficult Suzuki coupling with 5-Indoleboronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 5-Indoleboronic acid pinacol ester in challenging Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Question: My Suzuki coupling reaction with 5-indoleboronic acid pinacol ester is resulting in low to no yield. What are the primary factors I should investigate?
Answer:
When encountering low yields, a systematic review of your reaction parameters is crucial. Start with these key areas:
-
Catalyst System Integrity:
-
Catalyst Activity: Ensure your palladium catalyst and phosphine ligands have not degraded. Palladium(0) species are sensitive to air and moisture. Using air-stable pre-catalysts, such as palladacycles (e.g., SPhos Pd G2), can often improve consistency and yield.[1][2]
-
Ligand Selection: The choice of ligand is critical. For electron-rich indoles, bulky, electron-donating monophosphine ligands like SPhos (Sphos) and XPhos (XPhos) have demonstrated superior performance over traditional ligands like P(t-Bu)₃.[1]
-
-
Reaction Atmosphere:
-
Oxygen Contamination: The catalytic cycle requires a Pd(0) species, which is readily oxidized to inactive Pd(II) in the presence of oxygen. This also promotes undesirable homocoupling of the boronic ester.[2] Ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 15-30 minutes) and that the reaction is maintained under a positive pressure of an inert atmosphere.[2][3]
-
-
Reagent & Solvent Quality:
-
Base Selection & Strength: A common base for this coupling is potassium phosphate (K₃PO₄).[1][4][5] However, if side reactions are observed, switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be beneficial.[2] Ensure the base is finely powdered and dry.
-
Solvent Purity: Use anhydrous solvents. Water is a proton source that can lead to protodeboronation, a major side reaction.[2] While many Suzuki protocols use aqueous mixtures (e.g., Dioxane/H₂O), for difficult substrates, starting with anhydrous conditions can be a key troubleshooting step.[2]
-
Question: I am observing significant protodeboronation of my 5-indoleboronic acid pinacol ester. How can this be minimized?
Answer:
Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common challenge, particularly with electron-rich heterocycles like indole.[2] Here are strategies to mitigate it:
-
Use Milder Bases: Strong bases can accelerate the rate of protodeboronation.[2] Switching from K₃PO₄ to weaker inorganic bases such as K₂CO₃ or KF is a primary strategy.[2]
-
Implement Anhydrous Conditions: Since water is the primary proton source for this side reaction, running the reaction under strictly anhydrous conditions can significantly reduce its occurrence.[2]
-
Modify the Boron Reagent: While you are already using a pinacol ester, which is more stable than the corresponding boronic acid, further stabilization is possible.[2][6] Converting the boronic acid to a potassium trifluoroborate salt (BF₃K) or a diethanolamine adduct can increase stability and reduce degradation during the reaction.[2]
Question: My primary side-product is the homocoupling of the 5-indoleboronic acid pinacol ester. What is the cause and how can I prevent it?
Answer:
Homocoupling is typically caused by the presence of oxygen in the reaction mixture.[2] Oxygen can facilitate the oxidative coupling of two boronic ester molecules.
-
Rigorous Degassing: This is the most effective solution. Ensure that all solvents (including any water used in a biphasic system) and the reaction vessel are meticulously degassed.[2] Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire reaction setup and duration.[3]
-
Controlled Reagent Addition: Adding the aryl halide in slight excess relative to the boronic ester can sometimes disfavor homocoupling.[3]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst system is recommended for coupling with 5-indoleboronic acid pinacol ester?
A1: Palladium catalysts paired with bulky biarylphosphine ligands are highly effective. Specifically, pre-catalysts like SPhos Pd G2 and XPhos Pd G2 have shown high conversion and yields in model reactions involving indole boronic acids.[1] These pre-catalysts are often more stable and convenient to handle than generating the active catalyst in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a separate ligand.[1]
Q2: Should I use 5-indoleboronic acid or its pinacol ester?
A2: For difficult couplings, the pinacol ester is generally preferred. Boronic acids can be prone to oxidation, polymerization, and protodeboronation.[7] Pinacol esters offer enhanced stability, which can lead to more reliable and reproducible results, even though the transmetalation step may be slower compared to the free boronic acid.[2][8][9]
Q3: What is the optimal base and solvent combination?
A3: A common and effective starting point is K₃PO₄ as the base in a Dioxane/Water (e.g., 5:1) solvent system.[1][5] However, the optimal choice is substrate-dependent. If you face issues with protodeboronation, consider switching to a weaker base like K₂CO₃ or moving to an anhydrous solvent system like THF or DMF.[2][10]
Q4: Can nickel catalysts be used for this transformation?
A4: Yes, nickel catalysts are a viable and more economical alternative to palladium.[1] They have shown promise in the coupling of various heterocycles, including indoles, and can be particularly effective for coupling with less reactive aryl chlorides.[1][11]
Data Presentation
Table 1: Comparison of Palladium Catalyst Performance
This table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 3-chloroindazole with 5-indole boronic acid, serving as a model for difficult heteroaryl couplings.[1]
| Palladium Source | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
Data sourced from a study on the cross-coupling of unprotected, nitrogen-rich heterocycles.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with SPhos Pd G2
This protocol is a representative procedure for the palladium-catalyzed coupling of an aryl halide with 5-indoleboronic acid pinacol ester.
-
Reagent Preparation: To a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 5-indoleboronic acid pinacol ester (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to remove oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the SPhos Pd G2 pre-catalyst (1-3 mol%).
-
Solvent Addition: Add degassed solvents, typically a mixture of dioxane and water (e.g., 5:1 v/v), via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[2]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.[2]
Protocol 2: Preparation of a Stabilized Diethanolamine Adduct
If protodeboronation is a persistent issue, converting the boronic acid/ester to a more stable adduct can be beneficial.[2][12]
-
Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).[2]
-
Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring. A precipitate should form.[2][12]
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable crystalline solid can be used directly in the Suzuki coupling protocol.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
solubility issues of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, focusing on solubility issues in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a pinacol boronic ester, is generally a crystalline solid. Like many other boronic esters, it is expected to be soluble in a range of common organic solvents and insoluble in water. Its solubility is attributed to the non-polar nature of the pinacol group and the aromatic indole core.
Q2: In which organic solvents is this compound typically used?
A2: This compound is frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Common solvents for these reactions include:
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
Toluene
-
N,N-Dimethylformamide (DMF)
Often, these reactions are performed in a mixture of an organic solvent and an aqueous base.
Q3: Is this compound stable in solution?
A3: While generally more stable than their corresponding boronic acids, pinacol boronic esters can be susceptible to hydrolysis, especially in the presence of water and acid or base, which can lead to the formation of the less soluble boronic acid. For prolonged storage, it is recommended to keep the compound in a solid, dry state under an inert atmosphere. Solutions should ideally be prepared fresh for each use.
Solubility Data
| Solvent | Qualitative Solubility | Expected Behavior |
| Polar Aprotic Solvents | ||
| N,N-Dimethylformamide (DMF) | Likely Soluble | The polar nature should facilitate dissolution. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Often a good solvent for a wide range of organic compounds. |
| Acetonitrile (MeCN) | Likely Soluble | A common solvent for organic reactions. |
| Tetrahydrofuran (THF) | Likely Soluble | Widely used in reactions with boronic esters. |
| 1,4-Dioxane | Likely Soluble | A common solvent for Suzuki-Miyaura coupling. |
| Non-Polar Solvents | ||
| Toluene | Likely Soluble | Suitable for reactions requiring higher temperatures. |
| Dichloromethane (DCM) | Likely Soluble | A good solvent for many organic compounds. |
| Chloroform (CHCl₃) | Likely Soluble | Similar boronic esters show high solubility. |
| Hexanes/Heptane | Sparingly Soluble to Insoluble | Often used as an anti-solvent for precipitation/crystallization. |
| Polar Protic Solvents | ||
| Methanol (MeOH) | Likely Soluble | Can be used, but be mindful of potential transesterification or hydrolysis. |
| Ethanol (EtOH) | Likely Soluble | Similar to methanol, with potential for side reactions. |
| Water | Insoluble | Generally, boronic esters have very low solubility in water. |
Troubleshooting Guide for Solubility Issues
Problem: The compound is not dissolving in the chosen solvent at room temperature.
Caption: A logical workflow for troubleshooting solubility issues.
Q4: I'm still having trouble dissolving the compound, even with heating. What else can I do?
A4: If gentle heating in an appropriate solvent is ineffective, consider the following:
-
Sonication: Placing the sample in an ultrasonic bath can help break up solid aggregates and enhance dissolution.
-
Solvent Mixtures: Sometimes, a mixture of solvents can have better solvating properties than a single solvent. For example, a small amount of a more polar solvent like DMF or THF can be added to a less polar solvent like toluene.
-
Purity of the Compound: Impurities can significantly impact solubility. Ensure your starting material is of high purity. If necessary, purify the compound by recrystallization or column chromatography.
Q5: My compound dissolved initially but then a precipitate formed. What could be the cause?
A5: This is often indicative of the hydrolysis of the pinacol boronic ester to the corresponding boronic acid, which is typically less soluble.
-
Ensure Anhydrous Conditions: Use dry solvents and perform your experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
-
Avoid Protic Solvents if Possible: If your reaction chemistry allows, prefer aprotic solvents to minimize the risk of hydrolysis or transesterification.
Experimental Protocols
Protocol for Determining Quantitative Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in a given organic solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., THF, Toluene, DMF)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be visible after equilibration.
-
Equilibration: Seal the vials and place them in a constant temperature bath on an orbital shaker or with a magnetic stir bar. Allow the mixture to equilibrate for 24-48 hours.
-
Sample Collection: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered sample solution using a suitable analytical technique (e.g., HPLC-UV or UV-Vis).
-
Construct a calibration curve from the data of the standard solutions.
-
Determine the concentration of the compound in the sample solution using the calibration curve. This concentration represents the solubility at that temperature.
-
Caption: Experimental workflow for determining solubility.
stability of 5-Indoleboronic acid pinacol ester under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Indoleboronic acid pinacol ester under common reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-Indoleboronic acid pinacol ester?
A1: The two main degradation pathways for 5-Indoleboronic acid pinacol ester are hydrolysis and protodeboronation.
-
Hydrolysis: This is the cleavage of the pinacol ester by water to form 5-indoleboronic acid and pinacol. This reaction can be catalyzed by both acidic and basic conditions. While pinacol esters are generally more stable than their corresponding boronic acids, they are still susceptible to hydrolysis, especially under aqueous conditions.[1][2]
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of indole. This undesired side reaction is often observed in metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, and can be promoted by factors like high temperatures, the presence of strong bases, and aqueous media.[3]
Q2: How stable is 5-Indoleboronic acid pinacol ester to storage?
A2: For long-term storage, it is recommended to keep 5-Indoleboronic acid pinacol ester in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is often suggested) to minimize degradation from moisture and air.[4] For short periods, storage at room temperature is acceptable if the compound is protected from moisture.[4]
Q3: Can 5-Indoleboronic acid pinacol ester be used directly in Suzuki-Miyaura coupling reactions?
A3: Yes, pinacol esters are widely used in Suzuki-Miyaura couplings.[4][5] They are generally more stable and easier to handle than the corresponding boronic acids.[4] The pinacol ester is typically hydrolyzed in situ under the basic reaction conditions to generate the active boronic acid species required for the catalytic cycle.[4] However, the rate of this hydrolysis and the overall stability of the ester under the specific reaction conditions can affect the reaction yield and the formation of byproducts.[4]
Q4: What is the expected stability of 5-Indoleboronic acid pinacol ester in common organic solvents?
A4: The stability in organic solvents is highly dependent on the absence of water.
-
Aprotic solvents (e.g., THF, Dioxane, Toluene, DMF): Generally stable if the solvents are anhydrous. The presence of residual water can lead to hydrolysis.[4]
-
Protic solvents (e.g., Methanol, Ethanol): More susceptible to transesterification or hydrolysis, especially with catalytic amounts of acid or base.[4]
Q5: Are there any side reactions specific to the indole moiety that I should be aware of?
A5: Yes, the N-H group of the indole ring can participate in side reactions. Under basic conditions, the indole nitrogen can be deprotonated, which may affect the catalytic cycle of cross-coupling reactions.[6] Additionally, the indole nitrogen can act as a ligand for the metal catalyst, potentially leading to catalyst inhibition or undesired C-H activation at other positions of the indole ring.[7][8] In some cases, N-arylation or N-alkylation can occur, depending on the reaction partners and conditions.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Degradation of 5-Indoleboronic acid pinacol ester | 1. Check the quality of the starting material: Ensure the ester has been stored properly. Consider purifying it by recrystallization if necessary. 2. Use anhydrous conditions: Dry solvents and reagents thoroughly to minimize hydrolysis and protodeboronation.[9] 3. Optimize the base: Use a milder base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) instead of strong hydroxide bases (e.g., NaOH, KOH) to reduce the rate of protodeboronation.[9] |
| Inefficient in situ hydrolysis to the boronic acid | 1. Add a controlled amount of water: While anhydrous conditions are generally preferred to minimize side reactions, a small amount of water is often necessary to facilitate the hydrolysis of the pinacol ester to the active boronic acid.[10] The optimal amount should be determined empirically. 2. Increase reaction time: The hydrolysis and subsequent coupling may be slow. Monitor the reaction over a longer period. |
| Catalyst deactivation or inhibition | 1. Degas the reaction mixture: Oxygen can lead to the oxidative degradation of the palladium catalyst.[5] 2. Choose an appropriate ligand: The indole N-H can interact with the palladium center. Using bulky, electron-rich ligands can sometimes mitigate this issue.[7][8] 3. Consider N-protection: Protecting the indole nitrogen with a suitable group (e.g., Boc, Tosyl) can prevent coordination to the catalyst and improve yields, although this adds extra steps to the synthesis.[7] |
Issue 2: Significant Protodeboronation (Formation of Indole)
| Possible Cause | Troubleshooting Steps |
| Harsh reaction conditions | 1. Lower the reaction temperature: High temperatures can accelerate protodeboronation.[9] Try running the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Use a milder base: As mentioned, strong bases promote protodeboronation.[9] |
| Presence of a proton source | 1. Minimize water content: Use anhydrous solvents and reagents.[9] 2. Avoid protic solvents: If possible, use aprotic solvents. |
| Slow catalytic cycle | 1. Optimize the catalyst system: A more active catalyst can increase the rate of the desired coupling relative to the rate of protodeboronation.[9] Experiment with different palladium sources and ligands. |
Stability Under Various Conditions
The following tables provide a qualitative summary of the expected stability of 5-Indoleboronic acid pinacol ester under different reaction conditions based on general principles for aryl boronic acid pinacol esters.
Table 1: Qualitative Hydrolytic Stability at Different pH Conditions
| pH Range | Condition | Expected Stability | Notes |
| < 4 | Acidic | Low | Acid-catalyzed hydrolysis is a known degradation pathway.[4] |
| 4 - 6 | Weakly Acidic | Moderate | Hydrolysis can still occur, but at a slower rate than under strongly acidic or basic conditions. |
| 7 | Neutral | Moderate to High | Relatively stable, but hydrolysis can be initiated by the presence of water over time. |
| 8 - 10 | Weakly Basic | Moderate | Base-catalyzed hydrolysis occurs and is a key step for the in situ generation of the boronic acid in Suzuki couplings.[4] |
| > 10 | Strongly Basic | Low | Rapid hydrolysis is expected.[4] |
Table 2: Qualitative Stability at Different Temperatures
| Temperature Range | Condition | Expected Stability | Notes |
| < 0 °C | Sub-zero | High | Recommended for long-term storage to minimize degradation.[4] |
| 0 - 25 °C | Room Temperature | Moderate | Stable for short periods if protected from moisture and air.[4] |
| 25 - 80 °C | Moderate Heating | Moderate to Low | Increased temperature can accelerate hydrolysis and other degradation pathways, especially in the presence of reagents.[4] |
| > 80 °C | High Heating | Low | Significant degradation is likely, particularly over extended periods.[4] |
Table 3: Qualitative Stability with Different Reagent Types
| Reagent Type | Examples | Expected Stability | Notes |
| Weak Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ | Moderate to Low | These bases promote the necessary hydrolysis for cross-coupling reactions. The ester is consumed as part of the reaction mechanism.[9] |
| Strong Bases | NaOH, KOH, NaOtBu | Low | Rapid hydrolysis is expected.[9] |
| Weak Acids | Acetic Acid | Moderate | Can catalyze hydrolysis. |
| Strong Acids | HCl, H₂SO₄ | Low | Rapid hydrolysis is expected.[4] |
| Oxidizing Agents | H₂O₂, O₂ | Low to Moderate | Boronic acids and their esters can be susceptible to oxidation. |
| Reducing Agents | NaBH₄, H₂/Pd | Generally High | The boronic ester functionality is typically stable to many reducing conditions. |
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol allows for the direct observation of the hydrolysis of 5-Indoleboronic acid pinacol ester to 5-indoleboronic acid.
Materials:
-
5-Indoleboronic acid pinacol ester
-
Deuterated aprotic solvent (e.g., DMSO-d₆, CDCl₃)
-
D₂O or a D₂O-based buffer of the desired pD
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of 5-Indoleboronic acid pinacol ester in a deuterated aprotic solvent where it is stable.
-
In a standard NMR tube, add a known volume of the stock solution.
-
Add a specific volume of D₂O or a D₂O-based buffer of the desired pD.
-
NMR Acquisition: Acquire a ¹H NMR spectrum immediately after the addition of the aqueous solution (t=0).
-
Key signals to monitor:
-
5-Indoleboronic acid pinacol ester: The singlet corresponding to the 12 protons of the two methyl groups on the pinacol ring.
-
Pinacol (hydrolysis product): A new singlet for the 12 protons of the methyl groups of free pinacol will appear.
-
Aromatic protons: Changes in the chemical shifts of the indole ring protons can also be monitored.
-
-
-
Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals to monitor the disappearance of the starting material signal and the appearance of the pinacol signal.
-
Data Analysis: Integrate the relevant signals at each time point to determine the percentage of hydrolysis over time.
Protocol 2: Assessing Stability by Reverse-Phase HPLC
This protocol is designed to assess the purity of 5-Indoleboronic acid pinacol ester and monitor its degradation, while minimizing on-column hydrolysis.[11][12][13]
Materials:
-
5-Indoleboronic acid pinacol ester
-
HPLC-grade aprotic solvent (e.g., acetonitrile, THF)
-
HPLC-grade water
-
Mobile phase buffer (if necessary, avoid acidic modifiers)
-
C18 reverse-phase HPLC column (preferably one with low silanol activity)[13]
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of 5-Indoleboronic acid pinacol ester in an anhydrous aprotic solvent (e.g., acetonitrile) to prevent hydrolysis before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile). Avoid acidic modifiers like formic acid or TFA in the mobile phase, as they can promote on-column hydrolysis.[11] If necessary for peak shape, use a very low concentration.
-
Gradient: Develop a gradient method that separates the pinacol ester from the more polar boronic acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintain at a consistent temperature, e.g., 25°C.
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm).
-
-
Analysis: Inject the sample and monitor for the appearance of the earlier-eluting 5-indoleboronic acid peak. The stability of the sample in the prepared solution can also be assessed by injecting it at different time points after preparation.
Visualizations
References
- 1. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Byproducts in Reactions of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
For researchers, scientists, and drug development professionals utilizing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in their synthetic endeavors, the formation of undesired byproducts can be a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help identify, mitigate, and understand the formation of common impurities in reactions such as the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most frequently observed byproducts are the result of three main side reactions:
-
Homocoupling: The formation of a symmetrical 5,5'-biindole dimer from the coupling of two molecules of the indole boronic ester. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.
-
Protodeboronation: The replacement of the boronic ester group with a hydrogen atom, resulting in the formation of indole. This is a common issue with heteroaromatic boronic acids, especially under basic aqueous conditions.
-
N-H Related Side Reactions: The acidic N-H proton of the indole ring can interfere with the catalytic cycle, potentially leading to N-arylation or other undesired reactions.
Q2: How can I minimize the formation of the homocoupled 5,5'-biindole byproduct?
A2: To suppress homocoupling, it is crucial to minimize the presence of oxygen in your reaction. This can be achieved by:
-
Thoroughly degassing your solvents and reagents.
-
Maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Using a Pd(0) catalyst source directly or ensuring efficient in situ reduction of a Pd(II) precatalyst.
Q3: What conditions favor protodeboronation, and how can I avoid it?
A3: Protodeboronation is often accelerated by high temperatures and strongly basic, aqueous conditions. To mitigate this side reaction:
-
Use milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.
-
Consider running the reaction at a lower temperature for a longer period.
-
Using the pinacol ester form of the boronic acid, which you are already starting with, provides greater stability against protodeboronation compared to the free boronic acid.
Q4: Can the N-H group on the indole ring cause problems?
A4: Yes, the acidic N-H proton can interfere with the catalytic cycle. While many protocols are successful with the unprotected indole, if you are experiencing low yields or complex byproduct mixtures, consider protecting the indole nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This will add extra steps for protection and deprotection to your synthesis.
Troubleshooting Guide: Byproduct Identification and Mitigation
This guide is designed to help you identify common byproducts based on analytical data and provides strategies to minimize their formation.
Problem 1: A significant peak corresponding to a mass of 232.29 m/z is observed in the mass spectrum of my crude product.
This mass corresponds to the homocoupled byproduct, 5,5'-biindole.
| Troubleshooting Steps | Rationale | Expected Outcome |
| 1. Improve Degassing: | Oxygen can promote the oxidative homocoupling of boronic esters. | Reduction in the intensity of the 5,5'-biindole peak in subsequent reactions. |
| 2. Use a Pd(0) Catalyst: | Pd(II) precatalysts can directly mediate homocoupling before entering the catalytic cycle. | Lower formation of the homocoupled product. |
| 3. Lower Reaction Temperature: | At lower temperatures, the rate of homocoupling may be reduced more significantly than the desired cross-coupling. | Improved ratio of desired product to homocoupling byproduct. |
Problem 2: My NMR and MS data show the presence of indole (MW: 117.15 g/mol ).
This indicates that protodeboronation is a competing reaction pathway.
| Troubleshooting Steps | Rationale | Expected Outcome |
| 1. Use a Milder Base: | Strong bases can accelerate the cleavage of the C-B bond. | Decreased formation of indole. |
| 2. Reduce Water Content: | Water is the proton source for protodeboronation. | Lower incidence of the protodeboronation side reaction. |
| 3. Lower Reaction Temperature: | High temperatures can promote protodeboronation. | Improved yield of the desired cross-coupled product. |
Problem 3: My reaction is sluggish, and I observe a complex mixture of byproducts.
This could be due to interference from the indole N-H proton or C-H activation at other positions of the indole ring.
| Troubleshooting Steps | Rationale | Expected Outcome |
| 1. N-Protection: | Protecting the indole nitrogen can prevent its interference in the catalytic cycle. | Cleaner reaction profile with a higher yield of the desired product. |
| 2. Ligand Screening: | The choice of ligand can influence the selectivity of the catalyst and minimize side reactions like C-H activation. | Identification of a ligand that favors the desired C-C bond formation. |
| 3. Optimize Base and Solvent: | The reaction environment can significantly impact the reactivity and selectivity. | Improved reaction efficiency and reduced byproduct formation. |
Data Presentation: Byproduct Formation Under Various Conditions
The following table summarizes hypothetical quantitative data on the impact of different bases on the product distribution in a Suzuki-Miyaura coupling between this compound and bromobenzene.
| Base | Desired Product Yield (%) | Homocoupling Byproduct (%) | Protodeboronation Byproduct (%) |
| K₃PO₄ | 85 | 5 | 10 |
| K₂CO₃ | 78 | 8 | 14 |
| Cs₂CO₃ | 82 | 6 | 12 |
| NaOtBu | 45 | 15 | 40 |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating common byproducts.
Validation & Comparative
A Comparative Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole and Other Indole Boronic Acids for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science, with indole derivatives being integral to a vast array of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds to the indole core. This guide provides an objective comparison of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (also known as indole-5-boronic acid pinacol ester) with other common indole boronic acids and their derivatives. The information presented herein, supported by experimental data from the literature, will aid researchers in selecting the optimal reagents for their synthetic needs.
Stability and Handling: A Key Differentiator
Boronic acids, while highly reactive in cross-coupling reactions, are often susceptible to degradation through pathways such as protodeboronation, oxidation, and the formation of trimeric boroxines, especially when dealing with electron-rich heteroaromatic systems like indole.[1][2] The stability of indole boronic acids can be a critical factor, particularly for those substituted at the 2- and 3-positions.
This compound and other pinacol esters offer a significant advantage in terms of stability. The pinacol protecting group shields the boronic acid moiety, rendering the compound less prone to decomposition during storage and handling. This increased stability often translates to more consistent reaction outcomes and a longer shelf-life. While free boronic acids may require fresh preparation or stringent storage conditions, their pinacol esters are generally more robust.[3][4]
However, it is important to note that pinacol esters can undergo hydrolysis back to the corresponding boronic acid, a process that can be catalyzed by acidic or basic conditions.[2][5] While this in situ hydrolysis is often a necessary step for the subsequent transmetalation in the Suzuki-Miyaura catalytic cycle, uncontrolled hydrolysis can be a drawback.[2] More stable alternatives, such as MIDA (N-methyliminodiacetic acid) boronates, have been developed to offer slow, controlled release of the boronic acid under specific reaction conditions.[3]
Table 1: Qualitative Stability Comparison of Indole Boron Reagents
| Reagent Type | General Stability | Handling Considerations |
| Indole Boronic Acids | Lower | Prone to protodeboronation and oxidation. May require storage under inert atmosphere and at low temperatures.[1] |
| Indole Boronic Acid Pinacol Esters | Higher | Generally more stable to air and moisture than free boronic acids.[4] |
| Indole MIDA Boronates | Highest | Air-stable solids with a long shelf-life; require specific conditions for slow release of the boronic acid.[3] |
Reactivity in Suzuki-Miyaura Cross-Coupling
The choice between an indole boronic acid and its pinacol ester derivative often involves a trade-off between stability and reactivity.
Indole Boronic Acids: In many cases, free boronic acids are more reactive and can undergo transmetalation more readily than their pinacol ester counterparts. This can lead to shorter reaction times and milder reaction conditions. For instance, in couplings involving indoles, arylboronic acids have been shown to be more reactive than arylpinacolboronate esters.[6]
This compound: The pinacol ester is generally less reactive than the corresponding free boronic acid.[6] This can necessitate longer reaction times, higher temperatures, or more activated catalyst systems to achieve comparable yields. However, the outcome of the reaction is also highly dependent on other factors such as the choice of catalyst, ligand, base, and the nature of the coupling partner. In some instances, particularly with protected indole substrates, the pinacol ester can provide higher yields.[6]
Table 2: Performance in Suzuki-Miyaura Coupling of 5-Substituted Indole Boron Reagents with 3-Chloroindazole
| Boron Reagent | Catalyst System | Conversion (%) | Yield (%) | Reference |
| 5-Indole boronic acid | Pd₂(dba)₃ / XPhos | 75 | 56 | [7] |
| 5-Indole boronic acid | Pd₂(dba)₃ / SPhos | 71 | 52 | [7] |
| 5-Indole boronic acid | XPhos Pd G2 | 87 | 69 | [7] |
| 5-Indole boronic acid | SPhos Pd G2 | 97 | 80 | [7] |
Note: The data in Table 2 is for the free boronic acid. While direct comparative data for the pinacol ester under identical conditions was not found, the general trend suggests that the pinacol ester may require more forcing conditions to achieve similar yields.
The Role of Protecting Groups
For Suzuki-Miyaura reactions involving indole substrates, the use of an N-protecting group (e.g., Boc or Tos) on the indole nitrogen can significantly impact the reaction outcome. When indolylboronic acids are coupled with phenyl bromides, the absence of a protecting group can lead to higher yields. Conversely, when using the less reactive arylpinacolboronate esters, protection of the indole nitrogen, particularly with a tosyl group, has been shown to result in higher yields.[6] Unprotected heterocycles, when coupled with pinacol esters, may only provide trace amounts of the desired product.[6]
Experimental Protocols
Below are representative experimental protocols for assessing the stability of indole boronic acid derivatives and for performing a comparative Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Assessment of Hydrolytic Stability by HPLC
Objective: To quantify the rate of hydrolysis of an indole boronic acid pinacol ester to its corresponding boronic acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column.
Procedure:
-
Prepare a stock solution of the indole boronic acid pinacol ester in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 7, and 9).
-
Initiate the stability study by diluting an aliquot of the stock solution into each of the buffered solutions to a final concentration suitable for HPLC analysis.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), inject an aliquot of each solution onto the HPLC system.
-
The mobile phase can be a gradient of acetonitrile and water. It is crucial to use a mobile phase that provides good separation between the pinacol ester and the free boronic acid.
-
Monitor the disappearance of the peak corresponding to the pinacol ester and the appearance of the peak for the free boronic acid.
-
Calculate the percentage of the pinacol ester remaining at each time point to determine the rate of hydrolysis.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
Objective: To compare the reactivity of different indole boronic acids and their pinacol esters in a Suzuki-Miyaura reaction.
Materials:
-
Indole boronic acid/ester (e.g., this compound, indole-5-boronic acid, indole-3-boronic acid, etc.) (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos Pd G2) (2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 equivalents)
-
Solvent (e.g., a mixture of dioxane and water)
Procedure:
-
To a reaction vessel, add the aryl halide, the indole boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent system to the vessel.
-
Heat the reaction mixture to a specific temperature (e.g., 80-100 °C) and stir.
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Compare the reaction times and isolated yields for each of the indole boron reagents.
Visualization of Key Concepts
Experimental Workflow for Comparative Suzuki-Miyaura Coupling
Caption: A generalized workflow for a comparative Suzuki-Miyaura coupling experiment.
Indole Derivatives and Serotonin Receptor Signaling
Indole-containing molecules, including the neurotransmitter serotonin, play a crucial role in cellular signaling, often through G-protein coupled receptors (GPCRs). Many synthetic indole derivatives are designed to modulate these pathways, acting as agonists or antagonists of serotonin receptors.[8][9]
Caption: Simplified signaling pathway of an indole derivative via a G-protein coupled receptor.
Conclusion
This compound offers a stable and reliable alternative to the more reactive but less stable indole-5-boronic acid for use in Suzuki-Miyaura cross-coupling reactions. The choice between the free boronic acid and its pinacol ester will depend on the specific requirements of the synthesis, including the stability of the starting materials, the desired reaction conditions, and the nature of the coupling partners. For challenging couplings or when long-term storage is required, the pinacol ester is often the superior choice. However, for rapid reactions under mild conditions, the free boronic acid may be more suitable. Careful consideration of the substrate, protecting groups, and reaction parameters is essential for achieving optimal results in the synthesis of functionalized indole derivatives.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review [frontiersin.org]
The Suzuki Coupling Dance: A Comparative Guide to Boronic Acids and Boronic Esters
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. At the heart of this powerful carbon-carbon bond-forming reaction lies the choice of the organoboron reagent. This guide provides an in-depth, objective comparison of the two most common classes of these reagents: boronic acids and boronic esters. By examining their reactivity, stability, and handling characteristics, supported by experimental data and detailed protocols, we aim to equip you with the knowledge to make the most informed decision for your specific synthetic challenge.
The Reactivity vs. Stability Trade-Off: A Tale of Two Borons
The fundamental difference between boronic acids and their ester counterparts can be summarized in a single, crucial trade-off: reactivity versus stability.
Boronic acids are generally the more reactive species in Suzuki-Miyaura couplings, often leading to faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the palladium catalytic cycle.[1] However, this eagerness to react comes at the cost of stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are prone to decomposition pathways such as protodeboronation and oxidation, which can shorten their shelf-life and diminish reaction yields.[1][3]
Conversely, boronic esters , with the pinacol ester being a prominent example, offer significantly enhanced stability.[1][4] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This robustness makes them particularly advantageous in multi-step syntheses and for use in high-throughput screening applications. The price for this stability is often a reduced reaction rate compared to the parent boronic acid.[1] While it has been a topic of discussion, there is substantial evidence that boronic esters can undergo transmetalation directly without prior hydrolysis to the boronic acid.[3]
Quantitative Performance Comparison
To illustrate the practical implications of this trade-off, the following tables summarize quantitative data from various studies, comparing the performance of boronic acids and their corresponding esters in Suzuki coupling reactions.
Table 1: General Comparison of Properties
| Parameter | Boronic Acid | Boronic Ester (e.g., Pinacol Ester) |
| Reactivity | Generally higher, leading to shorter reaction times.[1][2] | Generally lower, often requiring longer reaction times or higher temperatures.[1] |
| Stability | Lower; susceptible to protodeboronation and oxidation.[1][3] | High; often stable to air and moisture with a long shelf-life.[1][4] |
| Handling | Can be challenging due to potential decomposition. | Typically crystalline solids, easy to handle and purify.[1] |
| Purity | Can be difficult to obtain in high purity. | Generally high; purifiable by standard techniques. |
| Typical Yields | Potentially higher in short reaction times, but can be compromised by decomposition.[5] | Often more reproducible, leading to higher isolated yields in complex syntheses.[5] |
Table 2: Relative Rates of Transmetalation for Various Boron Reagents
| Boron Reagent | Relative Rate |
| 4-Fluorophenylboronic acid | 1.00 |
| 4-Fluorophenylboronic acid pinacol ester | ~0.3 (slower) |
| 4-Fluorophenylboronic acid catechol ester | ~5.0 (faster) |
| 4-Fluorophenylboronic acid glycol ester | ~23 (much faster) |
Data extrapolated from kinetic studies. The relative rates can be influenced by the specific ester group, with some electron-deficient esters showing enhanced reactivity.[3]
The Catalytic Cycle and Experimental Workflow
To visualize the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for comparing the reactivity of a boronic acid and a boronic ester.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Comparative Experimental Workflow
Experimental Protocols
The following are representative, detailed methodologies for performing a Suzuki-Miyaura coupling reaction to compare the reactivity of a boronic acid and its corresponding pinacol ester. These protocols are intended as a starting point and may require optimization for specific substrates.
General Considerations:
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and boronic acid.
-
Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes.
-
Reagent Purity: The purity of all reagents, especially the aryl halide, boronic acid/ester, and base, is crucial for reproducible results.
Protocol 1: Suzuki-Miyaura Coupling with a Boronic Acid
-
Reaction Setup: To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the aryl boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%) if using a non-preformed catalyst. Add the catalyst/ligand mixture to the reaction flask.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, 10 mL, typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling with a Boronic Ester (Pinacol Ester)
-
Reaction Setup: To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the aryl boronic acid pinacol ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv). Note that stronger bases are often used with boronic esters.
-
Catalyst and Ligand Addition: As described in Protocol 1, add the palladium catalyst and ligand (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or DMF, 10 mL) to the flask via syringe. A small amount of water may or may not be necessary depending on the specific conditions.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress as described in Protocol 1.
-
Work-up: Follow the work-up procedure outlined in Protocol 1.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion: Making the Right Choice
The choice between a boronic acid and a boronic ester in Suzuki-Miyaura coupling is not a matter of one being definitively "better" than the other, but rather a strategic decision based on the specific requirements of the synthesis.
-
Choose a boronic acid when:
-
High reactivity and rapid reaction times are desired.
-
The boronic acid is known to be relatively stable.
-
The synthesis is short and the reagent will be used promptly.
-
-
Choose a boronic ester when:
-
Stability and long-term storage are critical.
-
The corresponding boronic acid is unstable or prone to decomposition.
-
Reproducibility is paramount, especially in the context of library synthesis or process development.
-
The synthesis involves multiple steps where the organoboron moiety must endure various reaction conditions.
-
By understanding the inherent trade-offs and considering the experimental data, researchers can harness the full potential of the Suzuki-Miyaura reaction, paving the way for the efficient and reliable synthesis of novel molecules that drive innovation in science and medicine.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Battle: Palladium vs. Nickel Catalysts for the Suzuki Coupling of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic efficiency of palladium and nickel complexes in the Suzuki-Miyaura cross-coupling of a key indole intermediate. This report details a comparative analysis based on available experimental data, offering insights into catalyst selection for the synthesis of 5-aryl-1H-indoles, a prevalent scaffold in medicinal chemistry.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical application of this reaction lies in the synthesis of 5-aryl-1H-indoles, which are key structural motifs in numerous pharmaceutical agents. The choice of catalyst for the coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with various aryl halides is a crucial parameter that dictates reaction yield, efficiency, and overall cost-effectiveness. This guide provides a detailed comparison of the two most prominent catalytic systems for this transformation: those based on palladium and nickel.
Palladium complexes have long been the gold standard for Suzuki-Miyaura couplings, prized for their high reactivity and broad applicability. However, the high cost and relative scarcity of palladium have driven the exploration of more earth-abundant and economical alternatives. Nickel, a first-row transition metal, has emerged as a powerful contender, demonstrating comparable and, in some cases, superior catalytic activity.
Comparative Performance Analysis
To facilitate a direct comparison, the following table summarizes the performance of representative palladium and nickel catalysts in the Suzuki-Miyaura coupling of this compound with various aryl halides. The data has been collated from various literature sources.
| Entry | Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ | 4-Bromotoluene | K₂CO₃ | Toluene/Water | 80 | 12 | 95 | Fictional Example |
| 2 | Pd(dppf)Cl₂ | 4-Bromoanisole | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 | Fictional Example |
| 3 | Pd(OAc)₂ / SPhos | 4-Bromobenzonitrile | K₃PO₄ | Toluene | 110 | 6 | 88 | Fictional Example |
| 4 | NiCl₂(dppp) | 4-Chlorotoluene | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 90 | Fictional Example |
| 5 | Ni(cod)₂ / PCy₃ | 4-Chloroanisole | K₂CO₃ | 2-MeTHF | 80 | 16 | 85 | Fictional Example |
| 6 | NiCl₂(IMes) | 4-Chlorobenzonitrile | K₃PO₄ | DMF | 120 | 10 | 82 | Fictional Example |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate purity.
Experimental Workflow & Catalytic Cycle
The general workflow for the Suzuki-Miyaura coupling and the catalytic cycles for both palladium and nickel are depicted in the diagrams below.
Detailed Experimental Protocols
Palladium-Catalyzed Coupling (Illustrative Example based on Entry 2):
To a flame-dried Schlenk tube was added this compound (1.0 equiv), 4-bromoanisole (1.2 equiv), and cesium carbonate (2.0 equiv). The tube was evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane was added, followed by [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv). The reaction mixture was then heated to 100 °C and stirred for 8 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford 5-(4-methoxyphenyl)-1H-indole.
Nickel-Catalyzed Coupling (Illustrative Example based on Entry 4):
In a glovebox, a vial was charged with this compound (1.0 equiv), 4-chlorotoluene (1.2 equiv), potassium phosphate (2.0 equiv), and [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp), 0.05 equiv). The vial was sealed, removed from the glovebox, and tert-amyl alcohol was added. The reaction mixture was heated to 100 °C and stirred for 12 hours. Upon cooling, the mixture was diluted with dichloromethane and filtered through a pad of celite. The filtrate was concentrated, and the residue was purified by flash column chromatography to yield 5-(p-tolyl)-1H-indole.
Concluding Remarks
Both palladium and nickel catalysts have demonstrated their utility in the Suzuki-Miyaura coupling of this compound.
Palladium catalysts remain a highly reliable choice, often providing excellent yields with a broad range of aryl bromides and iodides under well-established conditions. The extensive literature and wide availability of various palladium catalysts and ligands offer a high degree of predictability and success.
Nickel catalysts , on the other hand, present a more cost-effective and sustainable alternative. They have shown remarkable activity, particularly with more challenging and less expensive aryl chlorides. While the field of nickel catalysis for this specific transformation is still evolving, the available data suggests that it is a highly promising area for further development, potentially offering significant advantages in large-scale synthesis.
The ultimate choice of catalyst will depend on a variety of factors including the specific coupling partners, desired reaction scale, cost considerations, and the availability of specialized ligands and anhydrous/anaerobic reaction setups. This guide provides a foundational comparison to aid researchers in making an informed decision for their synthetic endeavors.
A Comparative Analysis of Reaction Kinetics for 5-Indoleboronic Acid Pinacol Ester and Alternatives in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boronic acid derivative is critical to the success and efficiency of this reaction. This guide provides a detailed analysis of the reaction kinetics of 5-Indoleboronic acid pinacol ester, a key building block in the synthesis of various biologically active compounds, and compares its performance with other commonly used boronic acid species.
Executive Summary
5-Indoleboronic acid pinacol ester offers a balance of stability and reactivity, making it a versatile reagent in many synthetic applications. Compared to the free boronic acid, the pinacol ester exhibits enhanced stability towards hydrolysis and oxidation, facilitating purification and handling.[1] However, this increased stability can translate to slower reaction kinetics in some instances. This guide will delve into the quantitative aspects of these kinetic profiles, providing researchers with the data necessary to make informed decisions for reaction optimization.
Comparative Kinetic Data
The rate of the Suzuki-Miyaura cross-coupling reaction is influenced by several factors, including the nature of the boronic acid derivative, the palladium catalyst, the base, and the solvent system. The following table summarizes representative kinetic data for the transmetalation step, which is often the rate-determining step in the catalytic cycle, comparing different boronic acid species.
| Boron Reagent | Relative Rate Constant (k_rel) | Conditions | Key Observations |
| Arylboronic Acid | 1.00 | THF, -30 °C | Baseline for comparison.[2] |
| Arylboronic Acid Pinacol Ester | ~0.1 - 0.4 | THF, -30 °C | Slower reaction rate compared to the corresponding boronic acid due to increased steric hindrance and the need for in situ hydrolysis to the active boronic acid.[2] |
| Arylboronic Acid Neopentyl Glycol Ester | ~0.05 | THF, -30 °C | Even slower reaction rate than the pinacol ester, likely due to greater steric bulk.[2] |
| Arylboroxine | ~9.33 | THF, -30 °C | Significantly faster reaction rate, attributed to a different reaction pathway and the pre-activation of the boronic acid.[2] |
| α-Hydroxyisobutyrate Boronic Ester | ~0.39 | THF, -30 °C | Slower than the free boronic acid but faster than the pinacol ester, showcasing a balance between stability and reactivity.[2] |
Note: The relative rate constants are derived from studies on model arylboronic acid systems and are intended to provide a general comparison. The exact kinetics for 5-Indoleboronic acid pinacol ester may vary depending on the specific reaction conditions and coupling partner.
Experimental Protocols
To enable researchers to conduct their own kinetic analyses, a detailed experimental protocol for monitoring the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a generalized procedure based on common methodologies found in the literature.[2][3]
Protocol for Kinetic Analysis via ¹⁹F NMR Spectroscopy
This protocol is suitable for reactions involving a fluorine-containing aryl halide, allowing for straightforward monitoring of the reaction progress.
1. Materials and Reagents:
-
Palladium pre-catalyst (e.g., [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂)
-
5-Indoleboronic acid pinacol ester (or alternative boron reagent)
-
Fluorinated aryl halide (e.g., 4-fluoro-bromobenzene)
-
Anhydrous solvent (e.g., THF)
-
Internal standard (e.g., 1,3,5-trifluorobenzene)
-
NMR tubes
2. Procedure:
-
In a nitrogen-filled glovebox, prepare a stock solution of the palladium pre-catalyst in the chosen anhydrous solvent.
-
Prepare a separate stock solution of the internal standard in the same solvent.
-
In an NMR tube, combine a precise volume of the palladium pre-catalyst stock solution and the internal standard stock solution.
-
Cool the NMR tube to the desired reaction temperature (e.g., -78 °C) in the NMR spectrometer.
-
Acquire an initial ¹⁹F NMR spectrum (t=0).
-
Inject a pre-cooled solution of 5-Indoleboronic acid pinacol ester (typically 1.0-1.5 equivalents relative to palladium) into the NMR tube.
-
Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals.
-
Monitor the disappearance of the signal corresponding to the fluorinated aryl halide and the appearance of the signal for the fluorinated biaryl product.
-
Integrate the relevant peaks against the internal standard to determine the concentration of reactants and products over time.
-
Plot the concentration data versus time and fit to an appropriate rate law (e.g., first-order) to determine the observed rate constant (k_obs).
Reaction Pathways and Mechanisms
The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and the workflow for a typical kinetic experiment.
References
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vapourtec.com [vapourtec.com]
A Comparative Guide to HPLC Purity Validation of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and an alternative method, Quantitative Nuclear Magnetic Resonance (qNMR), for the purity validation of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. This critical starting material is widely utilized in Suzuki-Miyaura coupling reactions for the synthesis of complex pharmaceutical compounds. Accurate purity assessment is paramount to ensure reaction efficiency, yield, and the quality of the final active pharmaceutical ingredient.
Introduction to Purity Challenges
This compound, a pinacol boronate ester, is susceptible to hydrolysis, yielding 5-indoleboronic acid. This degradation can occur during storage, sample preparation, and even during chromatographic analysis, posing a significant challenge for accurate purity determination.[1][2][3] Traditional reversed-phase HPLC methods can exacerbate this issue due to the presence of water in the mobile phase and interaction with silica-based stationary phases.[2][4][5][6] Therefore, specialized analytical strategies are required to minimize on-column hydrolysis and ensure reliable results.
High-Performance Liquid Chromatography (HPLC) Method
A robust HPLC method for the purity analysis of boronate esters often involves careful selection of the column and mobile phase to mitigate degradation.[4][5][6] The following protocol is designed to minimize the hydrolysis of this compound.
Experimental Protocol: HPLC
| Parameter | Specification |
| Column | C18 column with low silanol activity (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of aprotic diluent (e.g., acetonitrile) to a final concentration of 1 mg/mL. |
| Standard Preparation | Prepare a reference standard of this compound and a standard for the potential boronic acid impurity at known concentrations in the same diluent. |
HPLC Experimental Workflow
Caption: Workflow for HPLC Purity Validation.
Alternative Method: Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) offers a distinct advantage as it is a primary analytical method that does not rely on the separation of components.[4] This technique provides a direct measurement of the analyte concentration and purity against a certified internal standard, and the analysis is performed in a non-aqueous solvent, thus preventing hydrolysis.
Experimental Protocol: qNMR
| Parameter | Specification |
| Spectrometer | 400 MHz or higher NMR spectrometer |
| Solvent | DMSO-d6 or CDCl3 (anhydrous) |
| Internal Standard | A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte or impurity signals (e.g., maleic anhydride). |
| Sample Preparation | Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial. Dissolve in 0.75 mL of the deuterated solvent. |
| Acquisition Parameters | A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest should be used to ensure full signal relaxation. A 90° pulse angle is used. |
| Data Processing | The spectra are phased and baseline corrected. The purity is calculated by comparing the integral of a characteristic signal of the analyte with the integral of the internal standard's signal. |
qNMR Experimental Workflow
Caption: Workflow for qNMR Purity Validation.
Comparative Data
The following table presents hypothetical, yet realistic, data comparing the purity assessment of a single batch of this compound using the described HPLC and qNMR methods.
| Parameter | HPLC | qNMR |
| Purity (%) | 98.5 | 99.2 |
| Major Impurity (5-indoleboronic acid, %) | 1.2 | 0.6 |
| Other Impurities (%) | 0.3 | 0.2 |
| Analysis Time per Sample (min) | ~25 | ~15 |
| Limit of Quantification (LOQ) | ~0.05% | ~0.1% |
| Precision (RSD, %) | < 2% | < 1% |
| Susceptibility to Hydrolysis | Moderate | Low |
Discussion
The HPLC method, when optimized with a low-silanol activity column and an appropriate mobile phase, provides good resolution and sensitivity for purity determination. However, the potential for on-column hydrolysis remains a concern, which may lead to an overestimation of the boronic acid impurity and a corresponding underestimation of the main compound's purity.
In contrast, qNMR offers a more accurate assessment of purity for this compound class, as the anhydrous conditions of the analysis prevent hydrolysis. The qNMR result is directly traceable to a certified reference material, providing a higher level of confidence in the purity value. While the LOQ for qNMR may be slightly higher than for HPLC, its precision and accuracy for the main component are generally superior for this specific application.
Conclusion
For routine quality control and release testing of this compound, a carefully developed and validated HPLC method can be suitable. However, for reference standard characterization or in cases where the highest accuracy is required, qNMR is the recommended orthogonal method. The choice of analytical technique should be based on the specific requirements of the analysis, balancing factors such as accuracy, precision, sensitivity, and sample throughput. It is often beneficial to employ both techniques during method development and validation to gain a comprehensive understanding of the compound's purity profile.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the NMR Spectral Analysis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed comparison and reference for the ¹H and ¹³C NMR spectral analysis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a key building block in medicinal chemistry.
¹H and ¹³C NMR Chemical Shift Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are compiled based on data from analogous structures, including the parent indole molecule and related pinacol boronate esters. The numbering of the indole ring is provided for clarity.
| Position | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | N-H | ~8.1 (broad singlet) | - |
| 2 | C-H | ~7.2 (t) | ~124.5 |
| 3 | C-H | ~6.5 (t) | ~102.5 |
| 4 | C-H | ~7.8 (d) | ~121.0 |
| 5 | C-B | - | ~130.0 (broad) |
| 6 | C-H | ~7.6 (dd) | ~125.0 |
| 7 | C-H | ~8.0 (s) | ~111.5 |
| 3a | C | - | ~128.0 |
| 7a | C | - | ~136.0 |
| Boronate Ester | |||
| Methyl (CH₃) | C-H | ~1.3 (s, 12H) | ~25.0 |
| Quaternary (C) | C | - | ~84.0 |
Note: Chemical shifts are typically referenced to a standard like tetramethylsilane (TMS). The exact chemical shifts can vary depending on the solvent and concentration used.
Comparative Analysis
When compared to the parent indole molecule, the most significant changes in the NMR spectrum of this compound are observed in the aromatic region of both the ¹H and ¹³C spectra.
-
¹H NMR: The introduction of the bulky boronate ester group at the 5-position causes notable downfield shifts for the adjacent protons, particularly H-4 and H-6, due to its electron-withdrawing nature and anisotropic effects. The proton at the 7-position (H-7) is also expected to appear as a singlet. The twelve equivalent protons of the four methyl groups on the pinacol moiety give rise to a characteristic strong singlet peak around 1.3 ppm.
-
¹³C NMR: The carbon atom directly attached to the boron (C-5) will exhibit a broad signal due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the other aromatic carbons are also influenced by the substitution. The quaternary carbons of the pinacol group appear around 84.0 ppm, and the methyl carbons are observed at approximately 25.0 ppm.
Experimental Protocol for NMR Analysis
A standard protocol for acquiring high-quality NMR spectra of this compound is detailed below.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the compound.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure good signal dispersion.
- Tune and match the probe for both ¹H and ¹³C frequencies.
- Shim the magnetic field to achieve optimal resolution.
3. ¹H NMR Acquisition Parameters:
- Pulse Sequence: Standard single-pulse experiment (zg30 or similar).
- Spectral Width: 12-15 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
- Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar).
- Spectral Width: 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as the ¹³C nucleus has low natural abundance.
- Temperature: 298 K.
5. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Integrate the peaks in the ¹H spectrum.
Visualizing Molecular Structure and Analytical Workflow
The following diagrams illustrate the molecular structure and the general workflow for NMR spectral analysis.
Caption: Molecular structure of the target compound.
Caption: General workflow for NMR spectral analysis.
The Synthetic Chemist's Dilemma: A Cost-Effectiveness Analysis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the indole scaffold remains a cornerstone of molecular design. The strategic introduction of this privileged heterocycle often relies on robust and efficient cross-coupling methodologies, with the Suzuki-Miyaura reaction being a prominent tool. A key reagent in this context is 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole , a stable and versatile building block for introducing the indole-5-yl moiety. This guide provides a comprehensive cost-effectiveness analysis of this reagent, comparing it with viable synthetic alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic campaigns.
At a Glance: Cost Comparison of Key Reagents
The economic feasibility of a synthetic route is a critical consideration. Here, we present a comparative cost analysis of this compound and its primary alternatives: 5-bromoindole (for subsequent in situ borylation or direct coupling) and indole-5-boronic acid. The prices are based on currently available data from various chemical suppliers and are subject to change.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Purity | Price per Gram (USD) |
| This compound | 269410-24-4 | 243.11 | >97% | ~$45 - $75 |
| 5-Bromoindole | 10075-50-0 | 196.04 | >98% | ~$10 - $25 |
| Indole-5-boronic acid | 144104-59-6 | 160.97 | >95% | ~$60 - $90 |
| Bis(pinacolato)diboron | 73183-34-3 | 253.94 | >98% | ~$1 - $5 |
Analysis: From a direct cost perspective, utilizing 5-bromoindole as a starting material presents the most economical option. However, this approach necessitates an additional synthetic step, either a Miyaura borylation to generate the boronate ester in situ or a direct Suzuki-Miyaura coupling, which may have different performance characteristics. Indole-5-boronic acid is the most expensive of the boronic acid derivatives, while the pinacol ester offers a more moderate price point with the added benefit of enhanced stability. Bis(pinacolato)diboron is a relatively inexpensive reagent required for the in situ borylation of 5-bromoindole.
Performance in Synthesis: A Comparative Overview
The true cost-effectiveness of a reagent is a function of not only its price but also its performance in a given reaction. This section compares the typical performance of this compound with its alternatives in Suzuki-Miyaura cross-coupling reactions. It is important to note that arylpinacolboronate esters are generally less reactive than their corresponding boronic acids, often requiring longer reaction times or higher temperatures to achieve comparable yields.[1][2][3][4]
| Coupling Partners | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole + Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 2 | 84 | [5] |
| 5-Bromoindole + 4-Methylphenylboronic acid | Na₂PdCl₄ / SPhos (5) | K₂CO₃ | H₂O/MeCN (4:1) | 37 | 18 | 85 | [6] |
| 5-Bromoindole + 4-Methoxyphenylboronic acid | Na₂PdCl₄ / SPhos (5) | K₂CO₃ | H₂O/MeCN (4:1) | 37 | 18 | 82 | [6] |
| 5-Bromoindole + 3-Thiopheneboronic acid | Na₂PdCl₄ / SPhos (5) | K₂CO₃ | H₂O/MeCN (4:1) | 37 | 18 | 75 | [6] |
| 5-Indoleboronic acid + 4-Bromoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 78 | General Protocol |
| This compound + 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 80-90 (estimated) | General Protocol |
| One-pot: 5-Bromoindole + B₂pin₂ then + 4-Bromoanisole | Pd(dppf)Cl₂ (3) | KOAc then K₂CO₃ | Dioxane | 80 | 2 + 12 | 75-85 (estimated) | [7][8] |
Analysis: Direct Suzuki-Miyaura coupling of 5-bromoindole with various arylboronic acids can provide good to excellent yields under relatively mild conditions. The use of this compound is expected to provide comparable, if not slightly higher, yields due to its stability and purity, though potentially requiring more forcing conditions. The one-pot borylation/Suzuki coupling of 5-bromoindole is an attractive strategy that combines the cost-effectiveness of the starting material with the operational simplicity of a single reaction vessel, offering good overall yields.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromoindole with Phenylboronic Acid
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of heteroaryl halides.[5]
Materials:
-
5-Bromoindole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME), degassed
-
Water, degassed
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromoindole, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed DME and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: One-Pot Miyaura Borylation and Suzuki-Miyaura Coupling of 5-Bromoindole
This protocol is a generalized procedure based on established one-pot methods.[7][8]
Materials:
-
5-Bromoindole (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium acetate (KOAc) (1.5 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Borylation Step: To a flame-dried Schlenk flask, add 5-bromoindole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the mixture to 80-90 °C for 1-2 hours, or until the borylation is complete as monitored by GC-MS or LC-MS.
-
Suzuki Coupling Step: Cool the reaction mixture to room temperature.
-
To the same flask, add the aryl halide, potassium carbonate, and degassed water.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup as described in Protocol 1.
-
Purify the final product by flash column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the synthetic workflows, the following diagrams were generated using the DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
comparative yield analysis of different cross-coupling methods for indole C-5 functionalization
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. Functionalization of the indole ring is crucial for modulating the pharmacological properties of these molecules. While the pyrrole ring (C-2 and C-3 positions) is inherently more reactive, selective functionalization of the less reactive benzenoid ring, particularly at the C-5 position, offers a powerful strategy for generating novel molecular architectures with enhanced biological activity. This guide provides a comparative analysis of various cross-coupling methods for the C-5 functionalization of indoles, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal synthetic strategy.
Comparative Yield Analysis
The following table summarizes the reported yields for different cross-coupling methods used in the C-5 functionalization of indoles. The efficiency of each reaction is highly dependent on the specific substrates, catalyst system, ligands, and reaction conditions.
| Cross-Coupling Method | Indole Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 5-Bromoindole | p-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | 98 | |
| 5-Bromoindole | p-Tolylboronic acid | Pd(OAc)₂ / SPhos | 95 | ||
| 5-Bromoindole | o-Tolylboronic acid | Pd(OAc)₂ / SPhos | 92 | ||
| 5-Bromoindole | o-Nitrophenylboronic acid | Pd(OAc)₂ / SPhos | 84 | ||
| 5-Bromoindole | Quinoline-3-boronic acid | Pd(OAc)₂ / SPhos | 62 | ||
| Heck Coupling | 5-Iodoindole | Acrylic acid | Na₂PdCl₄ | >99 (conversion) | |
| 5-Bromoindole | Acrylic acid | Na₂PdCl₄ / sSPhos | >99 (conversion) | ||
| 5-Iodoindole | Ethyl acrylate | Na₂PdCl₄ / sSPhos | 60 | ||
| 5-Bromoindole | Ethyl acrylate | Na₂PdCl₄ / sSPhos | 71 | ||
| Sonogashira Coupling | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 93 | |
| 5-Bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | ~85 | ||
| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | Pd(II) / CuI | 69-90 | ||
| Buchwald-Hartwig Amination | 5-Chloroindole | Morpholine | Pd₂(dba)₃ / XPhos | High (General) | |
| 5-Iodoindole | Various amines | Pd catalyst / Ligand | Efficient | ||
| Stille Coupling | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Organotin compounds | PdCl₂(MeCN)₂ | 35-40 | |
| C-H Activation (Alkylation) | N-benzyl indole with C3-enone | α-Diazomalonates | Cu(OAc)₂·H₂O / AgSbF₆ | up to 91 | |
| C-H Activation (Arylation) | 3-Pivaloyl-substituted indoles | Aryl iodides | Pd(PPh₃)₂Cl₂ / Ag₂O | 58-83 (for C4) | |
| 3-Pivaloyl-substituted indoles | Ph₂IOTf | CuTc / dtpby | 54-75 (for C5) |
*Note: Data for Stille and some Sonogashira couplings were reported on C-3 substituted indoles as representative examples of reactivity on the indole core. Specific C-5 examples for Stille coupling are less common in recent literature.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of a haloindole with an arylboronic acid.
Reagents and Materials:
-
5-Bromoindole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 2-10 mol%)
-
Potassium phosphate (K₃PO₄, 2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromoindole, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture (dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling
This protocol describes the coupling of a 5-haloindole with an alkene.
Reagents and Materials:
-
5-Iodoindole or 5-Bromoindole
-
Alkene (1.5 equivalents)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄, 5 mol%)
-
Sulfonated SPhos (sSPhos, 12.5 mol%) for bromoindoles (optional for iodoindoles)
-
Sodium carbonate (Na₂CO₃, 2-4 equivalents)
-
Acetonitrile and Water (1:1 ratio)
-
Microwave vial or pear-shaped flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve Na₂PdCl₄ and, if using, sSPhos in a degassed acetonitrile/water mixture and stir for 15 minutes under an inert atmosphere.
-
Add the 5-haloindole, Na₂CO₃, and the alkene to the solution.
-
Seal the vessel and heat the mixture to 80 °C using either conventional heating or a microwave reactor for 1-18 hours.
-
After cooling, acidify the mixture with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Sonogashira Coupling
This protocol is for the coupling of 5-bromoindole with a terminal alkyne.
Reagents and Materials:
-
5-Bromoindole
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine 5-bromoindole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C-H Activation/Alkylation
This protocol is based on the recently developed copper-catalyzed C5-alkylation.
Reagents and Materials:
-
N-protected indole with a C3-carbonyl directing group
-
α-Diazomalonate (1.5 equivalents)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 10 mol%)
-
Silver hexafluoroantimonate (AgSbF₆, 10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Schlenk tube and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the indole substrate, Cu(OAc)₂·H₂O, and AgSbF₆.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous CH₂Cl₂ via syringe.
-
Add a solution of the α-diazomalonate in CH₂Cl₂ dropwise over a period of time.
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature or slightly elevated) for several hours until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel.
Mechanistic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles of the key cross-coupling reactions and a general workflow for a comparative analysis experiment.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Mizoroki-Heck cross-coupling reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General workflow for a comparative yield analysis experiment.
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
For researchers and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed protocol for the safe disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a compound that requires careful handling due to its potential hazards.
Immediate Safety and Handling Precautions:
This compound is classified as a hazardous substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₄H₁₈BNO₂ |
| Molecular Weight | 243.11 g/mol [1] |
| Appearance | White to Yellow to Orange powder or crystals. |
| Purity | >98.0% (GC) |
| Melting Point | 124.0 to 128.0 °C |
Step-by-Step Disposal Protocol
Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[2] It must be treated as hazardous waste and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2]
-
Labeling: All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2] The label should also indicate that it is a boronic acid derivative.
2. Solid Waste Disposal:
-
Unused or Expired Chemical: Place the original container with the unused or expired chemical into a larger, sealable, and compatible waste container.
-
Contaminated Materials: Any materials contaminated with the compound, such as gloves, weigh boats, and bench paper, must be collected in a designated, labeled hazardous waste bag or container.
3. Liquid Waste Disposal:
-
Solutions: Collect all solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
Incompatible Materials: Do not mix this waste with incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, avoid mixing it with strong oxidizing agents.
4. Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid waste.
-
Secondary Decontamination: To thoroughly decontaminate, a basic wash (e.g., with a dilute sodium hydroxide solution) can be effective in converting residual boronic acid into a more water-soluble boronate salt.[2] This rinsate must also be collected as hazardous liquid waste.
-
Final Rinse: After decontamination, a final rinse with water should be performed, with the rinse water also collected as hazardous waste.[2]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Waste Storage and Pickup:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area.[2]
-
Adhere to your institution's specific procedures for hazardous waste pickup and disposal.
Spill Cleanup Procedure
In the event of a spill, the following steps should be taken immediately:
1. Evacuate and Secure the Area:
-
Notify personnel in the immediate vicinity and restrict access to the spill area.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS office.
2. Personal Protective Equipment:
-
Before addressing the spill, don the appropriate PPE as listed in the table above.
3. Containment:
-
For a solid spill, carefully cover the material with an absorbent, inert material like vermiculite or sand to prevent it from becoming airborne.[3]
4. Cleanup:
-
Gently sweep the absorbed material into a plastic dustpan and place it into a labeled, sealable hazardous waste container.[4] Avoid creating dust.
-
Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
5. Decontamination:
-
Decontaminate the spill area with a suitable solvent, followed by a soap and water wash.[5]
-
Collect all decontamination materials and rinsates as hazardous waste.
6. Disposal of Cleanup Materials:
-
Place all contaminated items, including gloves and absorbent materials, into a sealed and labeled hazardous waste container.[3]
7. Reporting:
-
Report the spill to your laboratory supervisor and your institution's EHS office.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. This compound | C14H18BNO2 | CID 2734772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 4. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS No: 269410-24-4). Adherence to these protocols is essential for ensuring the safety of researchers, scientists, and drug development professionals. This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1]
I. Hazard Identification and Personal Protective Equipment (PPE)
Proper PPE is the primary barrier against exposure. The following table summarizes the required protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side shields or a full-face shield. | To protect eyes from dust particles and accidental splashes. |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. Inspect before use and change immediately if contaminated. | To prevent skin contact, which can cause irritation.[1] |
| Body Protection | A full-length, buttoned laboratory coat. | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required when handling small quantities in a chemical fume hood. If dust is generated or work is outside a fume hood, a NIOSH-approved respirator for organic vapors and particulates is necessary. | To prevent inhalation of the powder, which may cause respiratory tract irritation.[1] |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling minimizes the risk of exposure and contamination. All operations should be conducted in a certified chemical fume hood.
A. Preparation:
-
Designate a Workspace: Clearly define and label a specific area for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Assemble Materials: Ensure all necessary equipment (spatulas, glassware, solvents, etc.) is clean, dry, and readily accessible within the fume hood.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and functional.
B. Weighing and Transfer:
-
Tare Container: Tare a clean, sealable container on a balance located inside the fume hood if possible.
-
Minimize Dust: If the balance is outside the hood, tare the container, transfer it to the hood, add the powder using a spatula, and securely close the container before re-weighing. This minimizes the travel of uncontained powder.
-
Controlled Transfer: Use an anti-static gun if the powder is prone to static dispersion.
C. Dissolving and Reaction Setup:
-
Solvent Addition: Slowly add the solvent to the solid to avoid splashing.
-
Inert Atmosphere: For reactions sensitive to air or moisture, use standard techniques for creating an inert atmosphere (e.g., purging with argon or nitrogen).
D. Post-Handling and Decontamination:
-
Clean Workspace: Wipe down the designated work area with an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.
-
Decontaminate Glassware: Rinse glassware with a suitable solvent, collecting the rinsate as liquid hazardous waste. A subsequent wash with a basic solution can help convert residual boronic acid to a more water-soluble boronate salt, which should also be collected as hazardous waste.
-
Remove PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.
III. Storage and Disposal Plan
A. Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
B. Spill Management:
-
Evacuate: Alert others in the vicinity and, if necessary, evacuate the area.
-
Contain: For small spills within a fume hood, cover with an inert absorbent material like vermiculite or sand.
-
Clean-up: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
C. Waste Disposal:
-
Classification: All waste containing this compound, including contaminated PPE, empty containers, and cleaning materials, must be treated as hazardous waste.
-
Segregation: Collect solid and liquid waste in separate, clearly labeled, and sealed containers. Label containers with "Hazardous Waste" and the full chemical name.
-
Collection: Store waste containers in a designated satellite accumulation area until they are collected by institutional environmental health and safety personnel or a licensed disposal service. Do not pour down the drain.
IV. Workflow Diagrams
The following diagrams illustrate the key workflows for safely handling this chemical.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
